1,16-Hexadecanediol
Descripción
This compound has been reported in Arabidopsis thaliana with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
hexadecane-1,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBXIPOYHVMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064788 | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-42-4, 23079-20-1 | |
| Record name | 1,16-Hexadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,16-Hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, compounded with 1,16-hexadecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023079201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,16-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecane-1,16-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,16-HEXADECANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z799LHM79S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,16-Hexadecanediol, a long-chain aliphatic diol, serves as a versatile building block in various chemical syntheses, including the preparation of polyesters, polyurethanes, and other polymers. Its bifunctional nature, with hydroxyl groups at both ends of a sixteen-carbon chain, imparts unique physical and chemical properties that are of significant interest in materials science and drug development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and relevant biological context.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, processing, and application in various fields. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O₂ | [1] |
| Molecular Weight | 258.44 g/mol | [1][2] |
| Melting Point | 91-94 °C (lit.) | [2][3] |
| Boiling Point | 197-199 °C at 3 mmHg (lit.) | |
| Appearance | White to almost white powder or crystals | |
| Solubility | Almost transparent in hot methanol | |
| CAS Number | 7735-42-4 | |
| Synonyms | Hexadecamethylene glycol |
Experimental Protocols
Accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections detail the standard methodologies for measuring the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus (e.g., Mel-Temp or similar).
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Boiling Point Determination at Reduced Pressure
For compounds with high boiling points, such as this compound, distillation at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure.
Methodology: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure within the system.
-
Procedure: A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure (e.g., 3 mmHg). The flask is then heated gently.
-
Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Isothermal Equilibrium Method
The solubility of this compound in a solvent like methanol can be determined quantitatively using the isothermal equilibrium method.
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Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., in a temperature-controlled shaker or water bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
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Separation and Analysis: The undissolved solid is separated from the solution by centrifugation or filtration. A known volume of the clear, saturated solution is then carefully removed.
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Quantification: The solvent is evaporated from the known volume of the saturated solution, and the mass of the remaining this compound is determined gravimetrically. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Biological Relevance: Activation of the Mps1 MAP Kinase Pathway
This compound has been reported to activate the Mps1 (Monopolar spindle 1) MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and stress responses. These pathways typically consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).
The precise mechanism by which this compound activates the Mps1 pathway is a subject of ongoing research. It is hypothesized that as a long-chain diol, it may influence the fluidity of cellular membranes or interact with specific receptor proteins, thereby initiating the downstream signaling cascade.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1,16-Hexadecanediol. A clear understanding of its structure is fundamental for its application in polymer chemistry, as a linker molecule in active pharmaceutical ingredients (APIs), and in the development of novel drug delivery systems.[1]
Core Structural and Physical Characteristics
This compound is a long-chain, linear aliphatic diol. Its structure consists of a 16-carbon backbone with hydroxyl (-OH) groups at both terminal positions.[2][3] This bifunctionality is key to its utility in various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O₂ | [3][4] |
| Molecular Weight | 258.44 g/mol | |
| CAS Number | 7735-42-4 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 91-94 °C | |
| Boiling Point | 197-199 °C at 3 mmHg | |
| Solubility | Soluble in hot ethanol and organic solvents; insoluble in water. |
Spectroscopic Data for Structural Confirmation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and connectivity.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | See spectrum details below. | Confirms the presence of protons on carbons bearing hydroxyl groups and the long methylene chain. |
| ¹³C NMR | See spectrum details below. | Indicates the number of unique carbon environments. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 258. | Confirms the molecular weight. |
| Infrared (IR) Spectroscopy | Broad peak at ~3300 cm⁻¹ (O-H stretch), Sharp peaks at ~2920 & 2850 cm⁻¹ (C-H stretch), Peak around 1060 cm⁻¹ (C-O stretch). | Identifies the hydroxyl and alkane functional groups. |
Experimental Protocols for Structure Elucidation
Detailed methodologies for the key analytical techniques are crucial for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework of the molecule.
Protocol:
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Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
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Expected chemical shifts:
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A triplet around 3.6 ppm corresponding to the four protons of the two -CH₂OH groups.
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A multiplet around 1.5 ppm for the four protons of the two -CH₂CH₂OH groups.
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A broad singlet or multiplet around 1.2-1.4 ppm for the remaining 24 protons of the central methylene chain.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.
-
Due to the longer relaxation times of carbon nuclei, a longer delay (5-10 seconds) between pulses is recommended.
-
Expected chemical shifts:
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A peak around 63 ppm for the two equivalent -CH₂OH carbons.
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A series of peaks between 25-33 ppm for the carbons of the long alkyl chain.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a non-volatile compound like this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) with a direct insertion probe are suitable.
-
Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern, which for a long-chain alcohol would typically show losses of water (M-18) and successive alkyl fragments.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present.
Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Data Interpretation:
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A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups.
-
Strong absorptions around 2920 and 2850 cm⁻¹ correspond to the C-H stretching of the methylene groups.
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A C-O stretching vibration will appear in the 1260-1000 cm⁻¹ region.
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Visualizing Workflows and Pathways
Logical Workflow for Structure Elucidation
The following diagram outlines the systematic approach to confirming the structure of this compound.
Potential Signaling Pathway Interaction
This compound has been used to investigate cellular processes, such as activating the Mps1 MAP kinase pathway. The diagram below illustrates a simplified, hypothetical signaling cascade that could be influenced by such a molecule.
References
A Technical Guide to the Spectroscopic Characterization of 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,16-Hexadecanediol, a long-chain diol with applications in various scientific fields. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.
Spectroscopic Data of this compound
The empirical formula for this compound is C₁₆H₃₄O₂ with a molecular weight of 258.44 g/mol .[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 4H | -CH₂-OH |
| 1.56 | Quintet | 4H | -CH₂-CH₂-OH |
| 1.26 | Multiplet | 24H | -(CH₂)₁₂- |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 63.08 | -CH₂-OH |
| 32.83 | -CH₂-CH₂-OH |
| 29.67 | -(CH₂)n- |
| 29.46 | -(CH₂)n- |
| 25.76 | -CH₂-CH₂-CH₂-OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorptions for its alcohol functional groups and alkane backbone.
| Frequency (cm⁻¹) | Description | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2920 (strong) | C-H stretch | Alkane (-CH₂) |
| 2850 (strong) | C-H stretch | Alkane (-CH₂) |
| 1470 | C-H bend | Alkane (-CH₂) |
| 1050-1260 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Relative Intensity (%) | Possible Fragment |
| 258 | < 1 | [M]⁺ (Molecular Ion) |
| 240 | 5 | [M-H₂O]⁺ |
| 222 | 10 | [M-2H₂O]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 43 | 80 | [C₃H₇]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with an appropriate line broadening (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane). Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer. For long-chain diols, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source of the mass spectrometer via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): Use a standard EI source with an electron energy of 70 eV. This is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-600).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), if present.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Safety and Handling of 1,16-Hexadecanediol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,16-Hexadecanediol. The information is intended to support its safe use in research and development environments. All quantitative data has been summarized for clarity, and representative experimental protocols are provided for key safety assessments.
Chemical and Physical Properties
This compound is a long-chain aliphatic diol. Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₃₄O₂ | [1][2][3][4] |
| Molecular Weight | 258.44 g/mol | [1] |
| CAS Number | 7735-42-4 | |
| Appearance | White to off-white solid (powder or crystal) | |
| Melting Point | 91-94 °C (lit.) or 68-72°C (lit.) | |
| Boiling Point | 197-199 °C at 3 mmHg (lit.) | |
| Solubility | Almost transparent in hot methanol. | |
| Storage Temperature | Room temperature (sealed in dry conditions). Solid form can be stored at -20°C for over 3 years. |
Hazard Identification and Classification
There are some discrepancies in the hazard classification of this compound across different suppliers. While some safety data sheets (SDS) state that the substance is not classified according to the Globally Harmonized System (GHS), others identify it as a skin irritant. For maximum safety, it is prudent to handle it as a potential irritant.
GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
NFPA 704 Ratings:
| Category | Rating |
| Health | 0-2 |
| Flammability | 0-1 |
| Instability | 0 |
Note: Ratings vary slightly between suppliers. The most conservative values are presented.
HMIS Ratings:
| Category | Rating |
| Health | 0 |
| Flammability | 1 |
| Physical Hazard | 0 |
Toxicological Information
This compound is generally considered to have low toxicity. However, comprehensive toxicological studies are not widely available in published literature. No specific oral, dermal, or inhalation LD50 or LC50 values have been identified.
A review of long-chain alcohols suggests that those in the C12-C16 range are considered to be mild irritants. This aligns with the GHS classification of skin irritation from multiple suppliers.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound. The following is a general workflow for safe handling.
Figure 1: General workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
| Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Not typically required for small quantities with adequate ventilation. For weighing larger quantities or when generating dust, a NIOSH-approved N95 dust mask is recommended. |
| Skin and Body Protection | Laboratory coat. |
First Aid and Emergency Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If symptoms persist, consult a physician. |
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Not flammable. Combustion may produce carbon oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols
Representative Protocol 1: In Vitro Skin Irritation Test (based on OECD TG 439)
This protocol utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Culture RhE models to obtain a multi-layered, differentiated epidermis.
-
Test Substance Application:
-
Apply this compound (e.g., 10 mg of solid or 10 µL of a relevant dilution) topically to the tissue surface.
-
Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
-
Exposure and Incubation:
-
Expose the tissues to the test substance for a defined period (e.g., 42 minutes) at room temperature.
-
Rinse the tissues thoroughly with a buffer solution to remove the test substance.
-
Transfer tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C.
-
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution (e.g., 0.5 mg/mL) for 3 hours.
-
Extract the resulting formazan crystals with an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.
-
Figure 2: Workflow for an in vitro skin irritation test.
Representative Protocol 2: General Procedure for Dissolving for In Vivo Experiments
For animal studies, a common formulation for diols and other compounds with limited aqueous solubility is provided below.
-
Solubilization:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a general formulation, aim for a final concentration of 10% DMSO.
-
-
Vehicle Preparation: Sequentially add the following components, ensuring dissolution at each step:
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Administration:
-
The final solution can be administered via the desired route (e.g., intraperitoneal injection, oral gavage).
-
For oral gavage with larger doses, preparing a homogenous suspension using 0.5% CMC-Na is recommended.
-
Biological Interactions: Mps1 MAP Kinase Pathway
This compound has been reported to activate the Mps1 MAP kinase pathway. Mps1 (monopolar spindle 1) is a critical kinase in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise mechanism of activation by this compound is not detailed in the available literature. Below is a simplified representation of the Mps1 signaling cascade.
Figure 3: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions.
-
Chemical Stability: The product is stable under recommended storage conditions.
-
Conditions to Avoid: No specific conditions to avoid are listed in most safety data sheets.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It should be handled as chemical waste and disposed of at an approved waste disposal plant. Do not allow the product to enter the sewage system.
This guide is intended for informational purposes and should not replace a thorough risk assessment conducted by qualified personnel. Always consult the most recent Safety Data Sheet from your supplier before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a valuable monomer in the synthesis of specialty polyesters. The inclusion of this C16 diol in a polyester backbone imparts significant flexibility, hydrophobicity, and a lower melting point compared to polyesters synthesized from shorter-chain diols. These properties make polyesters derived from this compound promising candidates for a range of applications, including as toughening agents for other polymers, in the formulation of flexible coatings and adhesives, and notably in the biomedical field for creating biodegradable and biocompatible materials for drug delivery and tissue engineering.[1]
The long aliphatic chain of this compound can lead to polyesters with polyethylene-like properties, such as high elongation at break and good thermal stability, while the ester linkages ensure biodegradability.[2] This unique combination of properties makes these polyesters particularly interesting for applications where both durability and environmental or biological degradation are desired.
This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound with various dicarboxylic acids, namely succinic acid, adipic acid, and sebacic acid. Both enzymatic and traditional melt polycondensation methods are described.
Data Presentation
The following tables summarize representative quantitative data for polyesters synthesized from long-chain diols and various dicarboxylic acids. Due to the limited availability of specific data for this compound, data from closely related long-chain diols are included to provide an expected range of properties.
Table 1: Molecular Weight and Polydispersity Index of Long-Chain Aliphatic Polyesters
| Diol | Dicarboxylic Acid | Synthesis Method | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1,8-Octanediol | Itaconic Acid & Succinic Anhydride | Melt Polycondensation | 1,001 | - | - |
| 1,6-Hexanediol | Adipic Acid | Enzymatic (CALB) | 5,000 - 18,500 | - | - |
| 1,8-Octanediol | Succinic Acid | Melt Polycondensation | - | 105,000 | - |
Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters
| Diol | Dicarboxylic Acid | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 1,8-Octanediol | Succinic Acid | -53 | 72.5 |
| 1,6-Hexanediol | Adipic Acid | - | 60 |
| 1,6-Hexanediol | Sebacic Acid | - | 65 |
| Poly(hexamethylene succinate) | - | -47.4 | - |
The thermal properties of polyesters are highly dependent on the chain length of both the diol and the dicarboxylic acid, as well as the crystallinity of the resulting polymer.
Table 3: Mechanical Properties of Long-Chain Aliphatic Polyesters
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(octamethylene succinate) | 526 ± 8 | 12.0 ± 0.3 | 165 ± 24 |
| Poly(hexamethylene succinate-co-2,5-furandicarboxylate) | - | 39.2 ± 0.8 | 1757.6 ± 6.1 |
| Hydrogenated polyester from undec-10-en-1-yl undec-10-enoate | - | 39.7 | 436 |
Mechanical properties are significantly influenced by molecular weight and crystallinity. The data presented showcases the potential for high flexibility in long-chain aliphatic polyesters.
Experimental Protocols
Two primary methods for the synthesis of polyesters from this compound are detailed below: enzymatic polymerization and melt polycondensation.
Protocol 1: Enzymatic Polymerization of Poly(hexadecamethylene sebacate)
This protocol describes the synthesis of a polyester from this compound and sebacic acid using an immobilized lipase catalyst, offering a green and mild alternative to traditional chemical catalysis.
Materials:
-
This compound
-
Sebacic acid
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435
-
Anhydrous toluene or diphenyl ether (optional, for solution polymerization)
-
Molecular sieves (3Å or 4Å), activated
-
Chloroform
-
Methanol, cold
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Vacuum pump
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Monomer Preparation: In the three-neck round-bottom flask, combine equimolar amounts of this compound and sebacic acid.
-
Solvent and Catalyst Addition (for solution polymerization): Add anhydrous toluene or diphenyl ether to dissolve the monomers (e.g., to a concentration of 0.5 M). Add immobilized CALB (typically 5-10% by weight of the monomers) and activated molecular sieves to the flask. The molecular sieves help to remove the water generated during the esterification, driving the reaction towards the polymer.
-
Bulk Polymerization (Solvent-Free): For a solvent-free reaction, directly add the immobilized CALB (5-10% by weight of the monomers) to the molten monomers.
-
Reaction:
-
Flush the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 60-90°C with continuous stirring. The optimal temperature will depend on the solvent used and the stability of the enzyme.
-
The reaction is typically carried out for 24-72 hours. The progress of the polymerization can be monitored by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
-
Polymer Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
If a solvent was used, filter to remove the enzyme and molecular sieves.
-
If the reaction was performed in bulk, dissolve the solid polymer in a minimal amount of chloroform and then filter to remove the enzyme.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Melt Polycondensation of Poly(hexadecamethylene adipate)
This protocol describes a two-stage melt polycondensation procedure, a common and effective method for achieving high molecular weight polyesters.
Materials:
-
This compound
-
Adipic acid
-
Catalyst: Tin(II) 2-ethylhexanoate (Tin(II) octoate) or p-Toluenesulfonic acid (p-TSA) (typically 0.1-0.5 mol% relative to the diacid)
-
Antioxidant (e.g., triphenyl phosphite, optional)
-
Chloroform
-
Methanol, cold
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser with a collection flask.
-
High-vacuum pump
-
Heating mantle with a programmable temperature controller
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with equimolar amounts of this compound and adipic acid.
-
Add the catalyst and antioxidant to the reactor.
-
Flush the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen with mechanical stirring.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about 1 hour. This slow reduction in pressure is crucial to prevent the boiling of low molecular weight oligomers.
-
Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester increases.
-
To stop the reaction, remove the heat and break the vacuum with nitrogen gas.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Visualizations
Applications in Drug Development
Aliphatic polyesters are extensively utilized in drug delivery due to their biodegradability and biocompatibility.[3] The degradation of the polyester backbone in vivo prevents the accumulation of the carrier material, reducing the risk of long-term toxicity. Polyesters synthesized from this compound, with their pronounced hydrophobicity, are particularly suited for the controlled release of hydrophobic drugs. The degradation of these polyesters occurs via hydrolysis of the ester bonds, and the release rate of the encapsulated drug can be modulated by factors such as the molecular weight of the polymer, its crystallinity, and the overall hydrophobicity of the matrix.[4]
While specific signaling pathways are not directly modulated by these bulk polyester materials, the degradation products (this compound and the corresponding dicarboxylic acid) are generally considered to have low toxicity. The primary mechanism of action in drug delivery is the physical encapsulation and subsequent release of the therapeutic agent as the polymer matrix degrades. The biocompatibility of these materials is a key factor, as they should not elicit a significant inflammatory or immune response. The surface properties of the polyester can also be modified to enhance biocompatibility and control protein adsorption.
Further research is needed to explore the potential for functionalizing these polyesters with targeting moieties or to investigate the cellular interactions of their degradation products in more detail. This could open up possibilities for more advanced drug delivery systems that interact with specific biological pathways.
References
- 1. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,16-Hexadecanediol for Surface Modification of Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 1,16-Hexadecanediol in the surface modification of materials for biomedical and drug delivery applications. The information is tailored for professionals in research and development.
Introduction
This compound is a long-chain aliphatic diol with terminal hydroxyl groups, making it a versatile building block for surface modification.[1][2][3] Its linear 16-carbon backbone allows for the formation of well-ordered molecular layers, while the two reactive hydroxyl groups at either end can be functionalized for various applications, including the attachment of biomolecules, drugs, or polymers. This document outlines key applications and detailed protocols for the use of this compound in creating biocompatible coatings, forming self-assembled monolayers, and serving as a linker for drug conjugation.
Application 1: Synthesis of Biocompatible Polyester Coatings for Biomaterials
Long-chain diols like this compound can be polymerized with dicarboxylic acids to form polyesters. These polyesters can be used to create thin, biocompatible coatings on medical devices and implants to improve their integration with biological tissues and reduce inflammatory responses.
Experimental Protocol: Polyester Coating Synthesis and Application
This protocol describes the synthesis of a polyester from this compound and a biocompatible dicarboxylic acid, followed by its application as a coating on a titanium substrate.
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
-
Titanium (IV) butoxide (catalyst)
-
Toluene (solvent)
-
Titanium substrates (coupons)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Vacuum oven
-
Spin coater
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Polymer Synthesis:
-
In the three-neck round-bottom flask, combine equimolar amounts of this compound and adipic acid.
-
Add toluene to dissolve the reactants and a catalytic amount of Titanium (IV) butoxide.
-
Fit the flask with a condenser and a thermometer.
-
Heat the mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere with constant stirring.
-
Allow the reaction to proceed for 4-6 hours, removing the water byproduct via a Dean-Stark trap.
-
Monitor the reaction progress by measuring the viscosity of the solution.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polyester by pouring it into a large volume of cold ethanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 50°C for 24 hours.
-
-
Substrate Preparation:
-
Clean the titanium coupons by sonicating them in ethanol and then deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Coating Application:
-
Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform, dichloromethane) to form a 2% (w/v) solution.
-
Apply the polymer solution to the cleaned titanium substrates using a spin coater. A typical spin coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the coated substrates in a vacuum oven at a temperature slightly above the polymer's glass transition temperature for 2 hours to improve coating adhesion and uniformity.
-
-
Surface Characterization:
-
Measure the water contact angle of the coated surface to assess its hydrophobicity.
-
Use XPS to confirm the elemental composition of the coating.
-
Expected Quantitative Data
The following table summarizes expected quantitative data for polyester-coated surfaces based on similar systems.
| Parameter | Expected Value |
| Water Contact Angle | 90° - 110° |
| Coating Thickness | 50 - 200 nm |
| Carbon Content (XPS) | > 80 atomic % |
| Oxygen Content (XPS) | ~15-20 atomic % |
Application 2: Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry
To create well-defined and highly ordered surfaces, this compound can be chemically modified to introduce a thiol group at one end, enabling the formation of a self-assembled monolayer (SAM) on a gold substrate. The remaining terminal hydroxyl group can then be used for further functionalization.
Experimental Protocol: SAM Formation of a 16-Mercaptohexadecan-1-ol on Gold
This protocol outlines the formation of a SAM from a thiol-derivatized this compound on a gold surface.
Materials:
-
16-Mercaptohexadecan-1-ol (synthesized from this compound)
-
Absolute ethanol
-
Gold-coated silicon wafers
-
Deionized water
-
Nitrogen gas
Equipment:
-
Glass vials with screw caps
-
Tweezers
-
Sonicator
-
Contact angle goniometer
-
Ellipsometer
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated silicon wafers by sonicating them in absolute ethanol and then deionized water for 15 minutes each.
-
Dry the substrates with a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 16-Mercaptohexadecan-1-ol in absolute ethanol.
-
-
SAM Formation:
-
Immerse the cleaned gold substrates in the thiol solution in a clean glass vial.
-
Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Characterization:
-
Measure the water contact angle to determine the surface hydrophilicity.
-
Use an ellipsometer to measure the thickness of the formed monolayer.
-
Expected Quantitative Data
The following table presents typical quantitative data for hydroxyl-terminated alkanethiol SAMs on gold.
| Parameter | Expected Value |
| Water Contact Angle | 15° - 30° |
| Monolayer Thickness | 1.8 - 2.2 nm |
Application 3: this compound as a Bifunctional Linker for Drug Conjugation
The two terminal hydroxyl groups of this compound can be differentially functionalized to act as a linker for covalently attaching therapeutic agents to a material surface. This is particularly relevant for developing drug-eluting medical devices.
Experimental Protocol: Two-Step Drug Conjugation via a this compound Linker
This protocol describes a conceptual two-step process for attaching a model drug containing a carboxylic acid group to a surface functionalized with amino groups, using this compound as a linker.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide)
-
This compound
-
p-Toluenesulfonyl chloride
-
Sodium hydride
-
A model drug with a carboxylic acid group (e.g., Ibuprofen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Nitrogen balloon
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Step 1: Monotosylation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the monotosylated product by column chromatography.
-
-
Step 2: Attachment of the Linker to the Amine-Functionalized Surface:
-
Immerse the amine-functionalized substrate in a solution of the monotosylated this compound in anhydrous DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction to 60°C for 24 hours.
-
Rinse the substrate thoroughly with DMF and DCM and dry under nitrogen.
-
-
Step 3: Conjugation of the Drug to the Surface-Bound Linker:
-
Immerse the linker-modified substrate in a solution of the carboxylic acid-containing drug, DCC, and DMAP in anhydrous DCM.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Rinse the substrate extensively with DCM to remove unreacted drug and coupling agents.
-
Dry the drug-conjugated surface under a stream of nitrogen.
-
-
Characterization:
-
Confirm the attachment of the drug by surface-sensitive techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or XPS.
-
Quantify the amount of conjugated drug using a suitable analytical method, such as cleaving the drug from the surface and analyzing the solution by HPLC.
-
Visualizations
References
Application Notes and Protocols for Self-Assembled Monolayers of 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are a powerful tool for tailoring the surface properties of materials, with wide-ranging applications in fields such as biosensing, drug delivery, and medical implants. This document provides detailed application notes and protocols for the preparation of SAMs using 1,16-Hexadecanediol. This long-chain diol offers the potential to create hydrophilic surfaces with terminal hydroxyl groups, which can be further functionalized for various biomedical applications. While specific literature on this compound SAMs is limited, the following protocols are based on established methods for forming SAMs with long-chain alcohols and general principles of self-assembly.
Data Presentation
| Parameter | 1-Hexadecanethiol on Gold | 1-Hexadecanol on Silicon | Expected Range for this compound |
| Water Contact Angle (Advancing) | 110-115° (hydrophobic) | 100-105° (hydrophobic) | 30-50° (hydrophilic) |
| Ellipsometric Thickness | ~2.0 - 2.5 nm | ~1.8 - 2.2 nm | ~2.0 - 2.5 nm |
| Primary Bonding Interaction | Au-S covalent bond | Si-O-C covalent bond | Physisorption or weak covalent bonding |
Experimental Protocols
The following are detailed protocols for the preparation of self-assembled monolayers of this compound on two common substrates: gold and silicon oxide.
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol describes the formation of a hydroxyl-terminated SAM on a gold surface. The interaction between the hydroxyl groups and the gold surface is expected to be weaker than the covalent bond formed by thiols, primarily involving physisorption and hydrogen bonding.
Materials and Equipment:
-
This compound (97% purity or higher)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (200 proof)
-
Toluene, HPLC grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Glass beakers and petri dishes
-
Tweezers
-
Sonicator
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
For optimal results, the substrates can be further cleaned by UV-Ozone treatment for 15-20 minutes immediately before use.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a suitable solvent. A non-polar solvent like toluene is recommended to facilitate the interaction of the hydroxyl groups with the gold surface.
-
-
Self-Assembly Process:
-
Immerse the cleaned and dried gold substrates into the this compound solution in a clean glass container.
-
To minimize oxidation and contamination, it is advisable to purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. For potentially stronger binding, the process can be carried out at a slightly elevated temperature (e.g., 40-60°C).
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh toluene to remove any non-adsorbed molecules.
-
Subsequently, rinse with absolute ethanol to remove the toluene.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Annealing (Optional):
-
To improve the ordering of the monolayer, the prepared SAMs can be annealed at 60-80°C for 1-2 hours in a vacuum oven or under a nitrogen atmosphere.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere or in a desiccator to prevent contamination.
-
Protocol 2: Preparation of this compound SAMs on Silicon Oxide Substrates
This protocol details the formation of a hydroxyl-terminated SAM on a silicon oxide surface. The hydroxyl groups of the diol are expected to form hydrogen bonds with the surface silanol (Si-OH) groups.
Materials and Equipment:
-
This compound (97% purity or higher)
-
Silicon wafers or glass slides (with a native oxide layer)
-
Anhydrous Toluene or Chloroform
-
Acetone, HPLC grade
-
Isopropanol, HPLC grade
-
Piranha solution or RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, and water) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Glass beakers and petri dishes
-
Tweezers
-
Sonicator
-
Nitrogen gas source
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (10-15 minutes each).
-
To generate a high density of surface hydroxyl groups, treat the substrates with either piranha solution for 10-15 minutes or perform an RCA-1 clean (5:1:1 mixture of DI water: 30% H₂O₂: 27% NH₄OH) at 75-80°C for 15 minutes. (Caution: Handle these cleaning solutions with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of dry nitrogen gas and then bake at 110-120°C for at least 30 minutes to remove any adsorbed water.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent such as toluene or chloroform. The absence of water is crucial to prevent aggregation of the diol in solution and to promote its interaction with the substrate surface.
-
-
Self-Assembly Process:
-
Immerse the cleaned and hydroxylated silicon substrates into the this compound solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or chloroform) to remove physisorbed molecules.
-
Follow with a rinse in a more polar solvent like isopropanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Curing (Optional):
-
To potentially form more stable bonds, the substrates can be heated (cured) at 100-120°C for 1-2 hours in a vacuum oven.
-
-
Storage:
-
Store the prepared SAMs in a desiccator or under an inert atmosphere.
-
Mandatory Visualization
Application Notes and Protocols for 1,16-Hexadecanediol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyurethanes utilizing 1,16-Hexadecanediol. It includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the synthesis process and potential applications, particularly in the realm of drug delivery.
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers known for their broad range of properties, from rigid foams to flexible elastomers. These properties are tunable by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). This compound, a long-chain aliphatic diol, serves as a valuable building block in polyurethane synthesis, primarily acting as a chain extender or as a component of the soft segment. Its long C16 aliphatic chain imparts unique characteristics to the resulting polyurethane, such as increased flexibility, hydrophobicity, and potentially altered thermal and mechanical properties. These attributes make polyurethanes derived from this compound attractive for various applications, including biomedical devices and drug delivery systems where biocompatibility and controlled release are crucial.[1][2]
Anticipated Effects of this compound on Polyurethane Properties
The incorporation of this compound into the polyurethane backbone is expected to influence the material's properties in several ways:
-
Increased Flexibility and Elasticity: The long, flexible C16 chain can disrupt the packing of hard segments, leading to a lower modulus and increased elongation at break.
-
Enhanced Hydrophobicity: The aliphatic nature of this compound increases the overall hydrophobicity of the polymer, which can be advantageous for controlling water uptake and modulating drug release profiles.[3]
-
Lowered Glass Transition Temperature (Tg): The introduction of flexible long chains can decrease the glass transition temperature of the soft segment.[4]
-
Modified Crystallinity: The regular structure of the long aliphatic chain may influence the crystallinity of both the soft and hard segments, impacting the mechanical and thermal properties.
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of polyurethanes synthesized with different long-chain aliphatic diols. While specific data for this compound is limited in comparative studies, the trends observed with increasing diol chain length provide valuable insights.
Table 1: Mechanical Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders [3]
| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 35 - 50 | 400 - 600 | 20 - 40 |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 30 - 45 | 450 - 650 | 15 - 30 |
| 1,10-Decanediol | HO-(CH₂)₁₀-OH | 25 - 40 | 500 - 700 | 10 - 25 |
| 1,12-Dodecanediol | HO-(CH₂)₁₂-OH | 20 - 35 | 550 - 750 | 8 - 20 |
Note: These values are representative and can vary significantly based on the specific diisocyanate, polyol, and synthesis conditions used.
Table 2: Thermal Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders
| Diol Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |
| 1,4-Butanediol (BDO) | -30 to -50 | 180 - 220 |
| 1,6-Hexanediol (HDO) | -35 to -55 | 170 - 210 |
| 1,10-Decanediol | -40 to -60 | 160 - 200 |
| 1,12-Dodecanediol | -45 to -65 | 150 - 190 |
Note: These values are illustrative and depend on the overall polymer composition and morphology.
Experimental Protocols
Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the two-step (prepolymer) method. The choice of method depends on the desired polymer structure and properties.
One-Shot Synthesis Method
This method involves reacting all components simultaneously. It is a simpler and faster process but offers less control over the polymer architecture.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, Hexamethylene diisocyanate - HDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)
-
This compound (as chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
Procedure:
-
Drying: Thoroughly dry all glassware and reagents to prevent unwanted side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and this compound.
-
Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.
-
Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.
-
Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).
-
Polymerization: Heat the reaction mixture to 70-90 °C and allow the polymerization to proceed for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.
Two-Step (Prepolymer) Synthesis Method
This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with the diol.
Materials:
-
Same as the one-shot method.
Procedure:
-
Drying: As per the one-shot method.
-
Prepolymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at 60-80 °C under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer. The NCO-to-OH ratio is typically between 1.5:1 and 2:1.
-
Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Reaction: Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalyst (e.g., DBTDL) can be added to facilitate the reaction.
-
Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.
-
Precipitation and Purification: As per the one-shot method.
-
Drying: As per the one-shot method.
Mandatory Visualizations
Caption: Workflow for Polyurethane Synthesis and Characterization.
Caption: Polyurethane-Based Drug Delivery System Workflow.
Application in Drug Delivery
Polyurethanes synthesized with this compound are promising candidates for drug delivery systems due to their tunable properties and biocompatibility. The long aliphatic chain of this compound can be exploited to control the release of hydrophobic drugs. The drug can be loaded into the polyurethane matrix either during the synthesis process or by swelling the polymer in a drug-containing solution. The release of the drug is then governed by diffusion through the polymer matrix, swelling of the polymer, and/or degradation of the polymer. By adjusting the ratio of this compound to other components, the hydrophobicity, swelling behavior, and degradation rate of the polyurethane can be tailored to achieve a desired drug release profile. For instance, a higher content of this compound would result in a more hydrophobic matrix, potentially leading to a slower release of hydrophilic drugs and a more sustained release of hydrophobic drugs.
Characterization of Polyurethanes
To ensure the synthesized polyurethanes meet the desired specifications, a comprehensive characterization is essential.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of isocyanate groups (N=C=O stretching around 2270 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the polyurethane films.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06457F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Role of 1,16-Hexadecanediol in Drug Delivery Systems: A Look at Potential Applications
While direct, extensive research on the specific applications of 1,16-hexadecanediol in drug delivery systems is limited in publicly available scientific literature, its chemical structure as a long-chain diol suggests potential utility in the formulation of various drug carriers. Based on established principles of polymer chemistry and nanoparticle formulation, this document outlines hypothetical applications and general protocols for researchers and drug development professionals interested in exploring its use.
Introduction to this compound
This compound is a long-chain fatty alcohol with hydroxyl groups at both ends of its 16-carbon chain. It is known for its low toxicity, making it a potentially suitable candidate for biomedical applications.[1][2] Its bifunctional nature allows it to act as a monomer in polymerization reactions or as a component in lipid-based nanoparticle formulations.
Hypothetical Applications in Drug Delivery
The primary hypothetical uses of this compound in drug delivery can be categorized into two main areas: as a monomer for biodegradable polymers and as a lipid component in solid lipid nanoparticles (SLNs).
Monomer for Polyester and Polyanhydride Synthesis
Long-chain diols are fundamental building blocks for the synthesis of polyesters and polyanhydrides, which are widely used as biodegradable carriers for controlled drug release.[3][4][5]
Signaling Pathway Postulated for Polymer-Based Drug Delivery:
The following diagram illustrates a generalized pathway for a drug encapsulated in a biodegradable polymer matrix, such as one potentially synthesized from this compound.
Diagram of a potential signaling pathway for polymer-based drug delivery.
Component of Solid Lipid Nanoparticles (SLNs)
As a solid lipid at room temperature, this compound could theoretically be used as a core matrix component in the formulation of SLNs. SLNs are effective carriers for lipophilic drugs, offering advantages such as improved bioavailability and controlled release.
Experimental Protocols (General Methodologies)
The following are generalized protocols for the preparation and characterization of drug delivery systems. These are not specific to this compound but represent standard methods that could be adapted for its use.
Protocol 1: Synthesis of a Polyester from this compound for Drug Entrapment
This protocol describes a general procedure for synthesizing a polyester via polycondensation, which could then be used to encapsulate a therapeutic agent.
Experimental Workflow:
Workflow for polyester synthesis and drug nanoparticle formation.
Methodology:
-
Polymer Synthesis: Equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are placed in a reaction vessel with a suitable catalyst (e.g., tin(II) 2-ethylhexanoate). The mixture is heated under vacuum to drive the polycondensation reaction.
-
Purification: The resulting polyester is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst. The purified polymer is then dried under vacuum.
-
Drug Encapsulation: The purified polyester and the drug are co-dissolved in a common volatile solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.
-
Nanoparticle Formation: The organic solvent is removed by evaporation, leading to the precipitation of drug-loaded polyester nanoparticles.
-
Characterization: The nanoparticles are characterized for size, surface charge, drug loading efficiency, and in vitro drug release profile.
Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol outlines the high-pressure homogenization method, a common technique for producing SLNs.
Experimental Workflow:
Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Methodology:
-
Preparation of Phases: The lipid phase, consisting of this compound and the lipophilic drug, is heated to 5-10 °C above the melting point of the diol. The aqueous phase, containing a surfactant (e.g., Poloxamer 188), is heated to the same temperature.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-shear homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles. The resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The SLNs are analyzed for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release characteristics.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be relevant to collect when characterizing drug delivery systems based on this compound. Note: These values are for illustrative purposes only and are not based on actual experimental results.
Table 1: Hypothetical Characteristics of Polyester Nanoparticles
| Formulation Code | Polymer Composition (Diol:Diacid) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| P-HD-SA-01 | This compound:Sebacic Acid | 150 ± 10 | 0.15 | 85 | 8.5 |
| P-HD-AA-01 | This compound:Adipic Acid | 180 ± 15 | 0.21 | 78 | 7.8 |
Table 2: Hypothetical Characteristics of Solid Lipid Nanoparticles (SLNs)
| Formulation Code | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-HD-P188-01 | 5 | 2.5 (Poloxamer 188) | 200 ± 20 | 0.25 | 92 | 4.6 |
| SLN-HD-T80-01 | 5 | 2.0 (Tween 80) | 180 ± 18 | 0.22 | 95 | 4.75 |
Conclusion
While the direct application of this compound in drug delivery is not yet well-documented, its chemical properties make it a plausible candidate for the development of novel biodegradable polymers and lipid-based nanoparticles. The general protocols and characterization methods described here provide a foundational framework for researchers to begin exploring the potential of this long-chain diol in creating advanced drug delivery systems. Further research is necessary to validate these hypothetical applications and to determine the specific formulation parameters and resulting in vitro and in vivo performance.
References
- 1. Polyanhydrides for controlled release of bioactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 3. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [mdpi.com]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,16-Hexadecanediol-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on 1,16-Hexadecanediol are emerging as promising materials for a variety of biomedical applications, including drug delivery and tissue engineering. Their biocompatibility is a critical factor for their successful translation into clinical use. While specific quantitative biocompatibility data for polymers derived directly from this compound is not extensively available in publicly accessible literature, the monomer itself is reported to have low toxicity.[1] This document provides a comprehensive overview of the recommended experimental protocols and application notes for assessing the biocompatibility of these polymers, drawing upon established methods for analogous biodegradable polyesters and polyurethanes. The provided protocols and data should be considered as a starting point and must be validated for each specific this compound-based polymer formulation.
Data Presentation: Biocompatibility of Analogous Polymers
The following tables summarize quantitative data from studies on polymers structurally related to those based on this compound. This data can serve as a benchmark for evaluating novel this compound-based materials.
Table 1: In Vitro Cytotoxicity Data for Related Polyesters
| Polymer | Cell Line | Assay | Results |
| Poly(1,8-octanediol citrate) (POC) | Human Aortic Endothelial Cells (HAECs) | Not specified | Supported cell attachment and differentiation. |
| Poly(1,4-butanediol citrate) | Mouse Fibroblast L929 | XTT Assay | Non-cytotoxic, with cell viability comparable to negative control. |
| Poly(l-lactide-co-glycolide) (PLGA) | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Not specified | Safe, non-toxic, and did not affect cell proliferation.[2] |
Table 2: Hemocompatibility Data for Related Polymers
| Polymer | Assay | Results |
| Poly(1,8-octanediol citrate) (POC) | Hemolysis | Negligible hemolysis. |
| Poly(1,8-octanediol citrate) (POC) | Platelet Adhesion | Decreased platelet adhesion compared to control materials. |
| Polyurethane (PU) membranes | Hemolysis | Hemolysis rates < 5%, meeting biomaterial standards.[3] |
| Succinic acid-based polyesters | Hemolysis | < 5.2% hemolysis at a concentration of 1.4 g of polymer in human blood.[4] |
Table 3: In Vivo Inflammatory Response for Related Polymers
| Polymer | Animal Model | Implantation Site | Observation Period | Findings |
| Poly(1,8-octanediol citrate) (POC) | Not specified | Not specified | Not specified | Minimal inflammatory potential. |
| Poly-L-lactide (PLA96) | Rat | Subcutaneous | Up to 26 weeks | Mild local reaction with a minimal layer of macrophage-like cells. |
| Poly(glycerol sebacate) (PGS) | Rat | Subcutaneous | Not specified | Minimal inflammatory responses. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and should be adapted to the specific characteristics of the this compound-based polymer being tested.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the potential of the polymer to cause cell death.
Materials:
-
This compound-based polymer (film or extract)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Preparation of Polymer Extracts:
-
Sterilize the polymer samples (e.g., using ethylene oxide or gamma irradiation).
-
Prepare extracts by incubating the polymer in serum-free cell culture medium at a surface area to volume ratio of 3-6 cm²/mL for 24-72 hours at 37°C.
-
Filter the extract through a 0.22 µm filter to sterilize and remove any leached particles.
-
-
Cell Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the culture medium from the wells and replace it with the prepared polymer extracts (undiluted and serial dilutions).
-
Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control:
-
% Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
-
Protocol 2: Hemolysis Assay (Direct Contact Method)
Objective: To assess the hemolytic potential of the polymer when in direct contact with blood.
Materials:
-
This compound-based polymer samples
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate or EDTA)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Triton X-100 solution)
-
Negative control (e.g., polyethylene)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at a low speed (e.g., 800 x g) for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
-
Incubation:
-
Place the sterilized polymer samples into centrifuge tubes.
-
Add the RBC suspension to the tubes.
-
Include positive and negative control tubes.
-
Incubate the tubes at 37°C for 1-4 hours with gentle agitation.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the tubes at 800 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis:
-
% Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
-
According to ASTM F756, hemolysis values below 2% are considered non-hemolytic, 2-5% are slightly hemolytic, and above 5% are hemolytic.
-
Protocol 3: In Vivo Subcutaneous Implantation
Objective: To evaluate the local tissue response to the polymer upon implantation.
Materials:
-
Sterile this compound-based polymer implants (e.g., discs or rods)
-
Sprague-Dawley rats or other suitable animal model
-
Surgical instruments
-
Anesthetics
-
Sutures
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Microtome
-
Microscope slides
-
Stains (e.g., Hematoxylin and Eosin - H&E)
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal.
-
Shave and sterilize the surgical site on the dorsal side of the animal.
-
Make a small incision and create a subcutaneous pocket.
-
Insert the sterile polymer implant into the pocket.
-
Suture the incision.
-
-
Post-operative Care:
-
Monitor the animals for signs of distress or infection.
-
Administer analgesics as required.
-
-
Explantation and Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue through graded ethanol and xylene, and embed in paraffin.
-
Section the tissue using a microtome (5 µm sections).
-
Stain the sections with H&E.
-
-
Evaluation:
-
Examine the stained sections under a light microscope.
-
Evaluate the tissue response based on the presence and thickness of a fibrous capsule, the type and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and signs of tissue necrosis or degradation of the implant.
-
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of polymers.
Generalized Inflammatory Signaling Pathway in Response to Biomaterials
Disclaimer: The following diagram illustrates a generalized inflammatory signaling pathway that can be activated in response to implanted biomaterials. It is not specific to this compound-based polymers and serves as a conceptual framework for understanding potential biological responses.
Caption: Generalized inflammatory response to an implanted biomaterial.
References
1,16-Hexadecanediol: A Versatile Building Block for Advanced Nanomaterials in Research and Drug Development
Application Note
Introduction
1,16-Hexadecanediol is a long-chain aliphatic diol that is emerging as a critical building block in the field of nanotechnology.[1][2] Its linear and flexible sixteen-carbon backbone, capped with hydroxyl groups at both ends, makes it an ideal monomer for the synthesis of a variety of biocompatible and biodegradable polymers, such as polyesters and polyurethanes.[3] These polymers can be formulated into nanoparticles, offering a versatile platform for a range of applications, particularly in drug delivery and biomedical research. The low toxicity profile of this compound further enhances its suitability for these applications.[1]
The unique properties of this compound allow for the precise engineering of nanomaterials with tunable characteristics. By selecting appropriate co-monomers and polymerization techniques, researchers can control the size, surface charge, and hydrophobicity of the resulting nanoparticles. This control is crucial for optimizing drug encapsulation, release kinetics, and cellular uptake.
Key Applications
-
Drug Delivery Systems: Nanoparticles derived from this compound-based polymers can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics. These nanocarriers can protect the drug from degradation, improve its solubility, and provide controlled and targeted release.
-
Biomaterial Scaffolds: The biocompatible nature of polymers synthesized from this compound makes them suitable for creating scaffolds for tissue engineering. These scaffolds can provide a supportive environment for cell growth and tissue regeneration.
-
Nanoreactors: The self-assembly of this compound-derived polymers can form nanostructures that act as tiny reactors for chemical synthesis.
-
Inorganic Nanoparticle Synthesis: this compound can also be employed as a reducing agent and carbon source in the synthesis of inorganic nanomaterials, such as iron carbide nanoplatelets, which have potential applications in biomedicine and catalysis.
Quantitative Data Summary
The following tables provide representative quantitative data for nanoparticles synthesized using long-chain aliphatic diols like this compound. The specific values can be tuned by varying the synthesis parameters.
Table 1: Physicochemical Properties of Polyester Nanoparticles
| Parameter | Typical Value Range |
| Particle Size (Diameter) | 100 - 300 nm |
| Polydispersity Index (PDI) | 0.1 - 0.3 |
| Zeta Potential | -10 to -30 mV |
| Drug Encapsulation Efficiency | 60 - 90% |
Table 2: Physicochemical Properties of Polyurethane Nanoparticles
| Parameter | Typical Value Range |
| Particle Size (Diameter) | 50 - 200 nm |
| Polydispersity Index (PDI) | 0.05 - 0.2 |
| Zeta Potential | -5 to +20 mV (tunable) |
| Drug Loading Capacity | 5 - 20% (w/w) |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Polyester Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing polyester nanoparticles.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., Sebacic acid)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate)
-
Organic solvent (e.g., Acetone, Tetrahydrofuran)
-
Aqueous solution (e.g., Deionized water, buffer)
-
Surfactant (optional, e.g., Poly(vinyl alcohol), Pluronic F-68)
Procedure:
-
Polymer Synthesis (Polycondensation):
-
In a reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid.
-
Add a catalytic amount of Tin(II) 2-ethylhexanoate (e.g., 0.1 mol% of the diol).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) with continuous stirring. The reaction temperature is typically raised in stages, for example, from 150°C to 180°C over several hours, to facilitate the removal of water as a byproduct.
-
Apply a vacuum in the later stages to drive the polymerization to completion and achieve a high molecular weight polymer.
-
The resulting polyester is cooled and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
-
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the synthesized polyester in a water-miscible organic solvent like acetone to a final concentration of, for example, 5-10 mg/mL. The drug to be encapsulated can also be co-dissolved in this organic phase.
-
Prepare an aqueous phase, which may contain a surfactant to improve nanoparticle stability (e.g., 0.5-2% w/v Pluronic F-68).
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or surfactant.
-
Protocol 2: Synthesis of this compound-Based Polyurethane Nanoparticles via Miniemulsion Polymerization
This protocol outlines the preparation of polyurethane nanoparticles.
Materials:
-
This compound
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Chain extender (optional, e.g., 1,4-Butanediol)
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS)
-
Co-stabilizer (e.g., Hexadecane)
-
Deionized water
-
Organic solvent (for prepolymer synthesis, if needed, e.g., Acetone)
Procedure:
-
Preparation of the Organic Phase:
-
In a suitable vessel, mix the diisocyanate and this compound (and chain extender, if used) at a specific NCO:OH molar ratio (e.g., 1.5:1).
-
Add the co-stabilizer, hexadecane.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., SDS) in deionized water.
-
-
Miniemulsion Formation:
-
Add the organic phase to the aqueous phase under high shear homogenization or ultrasonication to form a stable miniemulsion of nanodroplets.
-
-
Polymerization:
-
Heat the miniemulsion to a specific reaction temperature (e.g., 70°C) with continuous stirring.
-
The polymerization reaction occurs at the interface of the nanodroplets. The isocyanate groups react with the hydroxyl groups of the diol and with water to form urethane and urea linkages, respectively, leading to the formation of poly(urethane-urea) nanoparticles.
-
The reaction is typically allowed to proceed for several hours until the isocyanate is fully consumed, which can be monitored by FTIR spectroscopy.
-
-
Purification:
-
The resulting nanoparticle dispersion is cooled and can be purified by dialysis to remove unreacted monomers and excess surfactant.
-
Visualizations
Caption: Workflow for synthesis and characterization of nanoparticles.
Caption: Cellular uptake and drug release from nanoparticles.
References
- 1. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Esterification of 1,16-Hexadecanediol
Application Note: AN-HDD-E01
Introduction
1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a versatile building block in the synthesis of various valuable molecules, including polyesters, plasticizers, and lubricants. Its two primary hydroxyl groups can be functionalized through esterification to introduce a wide range of chemical moieties, thereby tailoring the molecule's physical and chemical properties for specific applications in research, drug development, and materials science. This application note provides detailed protocols for the chemical and enzymatic esterification of this compound to form its corresponding diacetate ester, a common derivative. The enzymatic protocol offers a green and selective alternative to traditional chemical methods.
Chemical and Physical Properties
| Property | This compound | This compound Diacetate |
| Molecular Formula | C₁₆H₃₄O₂ | C₂₀H₃₈O₄ |
| Molecular Weight | 258.44 g/mol | 342.51 g/mol |
| Appearance | White solid | - |
| Melting Point | 91-94 °C | - |
| Boiling Point | 197-199 °C / 3 mmHg | - |
Protocol 1: Chemical Acetylation using Acetic Anhydride
This protocol describes a standard chemical method for the diacetylation of this compound using acetic anhydride and a catalytic amount of acid.
Materials
-
This compound (≥97%)
-
Acetic Anhydride (≥99%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.87 mmol) in anhydrous dichloromethane (20 mL).
-
Addition of Reagents: To the stirred solution, add pyridine (0.92 g, 0.94 mL, 11.61 mmol, 3.0 eq.) followed by the slow, dropwise addition of acetic anhydride (1.18 g, 1.09 mL, 11.61 mmol, 3.0 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound diacetate.
-
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 258.44 | 1.0 | 3.87 | 1.0 |
| Acetic Anhydride | 102.09 | 1.18 | 11.61 | 3.0 |
| Pyridine | 79.10 | 0.92 | 11.61 | 3.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound Diacetate | 342.51 | 1.33 | - | - |
Actual yield and percentage yield are dependent on experimental execution and purification.
Experimental Workflow
Caption: Chemical acetylation workflow for this compound.
Protocol 2: Enzymatic Acetylation using Novozym® 435
This protocol details a milder and more environmentally friendly method for the diacetylation of this compound using an immobilized lipase, Novozym® 435, with vinyl acetate as the acyl donor.
Materials
-
This compound (≥97%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (≥99%)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Round-bottom flask or screw-cap vial
-
Orbital shaker or magnetic stirrer
-
Standard filtration apparatus
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask or screw-cap vial containing activated molecular sieves (150 wt% of monomers), add this compound (1.0 g, 3.87 mmol), Novozym® 435 (15 wt% of monomers), and anhydrous toluene (10 mL).
-
Addition of Acyl Donor: Add vinyl acetate (1.0 g, 1.08 mL, 11.61 mmol, 3.0 eq.) to the reaction mixture.
-
Reaction: Place the reaction vessel in an orbital shaker or on a magnetic stirrer and agitate at a constant speed (e.g., 200 rpm) at 50 °C for 48-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate, yielding the crude this compound diacetate. Further purification, if required, can be achieved by column chromatography.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 258.44 | 1.0 | 3.87 | 1.0 |
| Vinyl Acetate | 86.09 | 1.0 | 11.61 | 3.0 |
| Novozym® 435 | - | 0.3 | 15 wt% | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound Diacetate | 342.51 | 1.33 | - | - |
Actual yield and percentage yield are dependent on experimental conditions and enzyme activity.
Experimental Workflow
Caption: Enzymatic acetylation workflow for this compound.
Characterization Data
¹H NMR of this compound (CDCl₃, 300 MHz): δ 3.64 (t, J = 6.6 Hz, 4H, -CH₂OH), 1.57 (p, J = 6.7 Hz, 4H, -CH₂CH₂OH), 1.26 (br s, 24H, -(CH₂)₁₂-), 1.25 (s, 2H, -OH).
Expected ¹H NMR of this compound Diacetate (CDCl₃): The spectrum is expected to show a downfield shift of the protons on the carbons bearing the ester groups to approximately δ 4.05 (t, 4H, -CH₂OAc). A new singlet corresponding to the methyl protons of the acetate groups should appear around δ 2.05 (s, 6H, -OCOCH₃). The methylene protons adjacent to the ester group are expected around δ 1.61 (p, 4H, -CH₂CH₂OAc), and the remaining methylene protons as a broad singlet around δ 1.26 (br s, 24H, -(CH₂)₁₂-).
Expected ¹³C NMR of this compound Diacetate (CDCl₃): The spectrum is expected to show a peak for the carbonyl carbon of the ester at approximately δ 171.2 ppm. The carbons attached to the ester oxygen should appear around δ 64.7 ppm. The methyl carbons of the acetate groups are expected around δ 21.1 ppm. The other methylene carbons will appear in the range of δ 25-30 ppm.
Note: The provided NMR data for the product is a prediction based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Application Notes and Protocols: The Role of 1,16-Hexadecanediol in the Synthesis of Novel Bacteriochlorophyll c Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacteriochlorophyll c (BChl c) is a primary photosynthetic pigment found in green sulfur bacteria, organisms renowned for their ability to perform photosynthesis at extremely low light intensities.[1] This capability is attributed to their unique light-harvesting antenna structures called chlorosomes, which are packed with self-assembling aggregates of BChl c.[1][2] The structure of BChl c includes a long-chain esterifying alcohol, typically farnesol, at the 17-propionate side chain. This lipophilic tail is crucial for the pigment's self-assembly and function within the chlorosome.
Recent research has demonstrated the flexibility of the BChl c biosynthetic pathway, allowing for the incorporation of exogenous alcohols to create "unnatural" BChl c derivatives with modified properties.[3][4] This application note focuses on the use of 1,16-Hexadecanediol, an α,ω-diol, to generate novel BChl c analogs in the green sulfur bacterium Chlorobaculum tepidum. The incorporation of this diol in place of the natural isoprenoid alcohol offers a strategy to modify the physicochemical properties of BChl c, potentially impacting its self-assembly within chlorosomes and altering the spectral characteristics of the organism. This approach opens avenues for creating novel photosensitizers for photodynamic therapy, developing artificial light-harvesting systems, and studying the structure-function relationships of BChl c aggregates.
Principle
The biosynthesis of BChl c concludes with the esterification of bacteriochlorophyllide c by the enzyme BChl c synthase (BchK). This enzyme exhibits a degree of substrate promiscuity, enabling it to utilize alcohols other than the native farnesol. By supplementing the growth medium of C. tepidum with this compound, this exogenous diol can be incorporated at the 17-propionate position of the bacteriochlorophyllide c macrocycle. This results in the formation of a BChl c derivative with a terminal hydroxyl group at the end of the C16 alkyl chain.
Quantitative Data Summary
The efficiency of incorporating various exogenous α,ω-diols into BChl c has been quantified in Chlorobaculum tepidum. The data below summarizes the relative abundance of the novel BChl c derivatives formed when the bacterium is cultured in the presence of these diols at specific concentrations.
| Exogenous Diol | Concentration (mM) | Relative Ratio of Novel BChl c Derivative (%) |
| 1,8-Octanediol | 1.5 | 8.2 |
| 1,12-Dodecanediol | 0.06 | 50.2 |
| This compound | 0.06 | 57.6 |
| Data sourced from studies on Chlorobaculum tepidum. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the terminal step of the BChl c biosynthetic pathway and the competitive incorporation of endogenous farnesol versus exogenous this compound.
Caption: Incorporation of this compound into BChl c.
Experimental Protocols
Protocol 1: Culturing Chlorobaculum tepidum with this compound
Objective: To biosynthesize BChl c esterified with this compound.
Materials:
-
Chlorobaculum tepidum starter culture
-
CL medium
-
This compound
-
Acetone
-
Sterile culture vessels
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Incubator with controlled lighting (tungsten or cool white fluorescent lamps) and temperature
-
Spectrophotometer
Procedure:
-
Prepare CL medium for C. tepidum cultivation.
-
Prepare a stock solution of this compound in acetone.
-
Inoculate fresh CL medium with a C. tepidum starter culture.
-
Add the this compound stock solution to the culture to a final concentration of 0.06 mM. For control cultures, add an equivalent volume of neat acetone.
-
Incubate the cultures at the appropriate temperature and light intensity for C. tepidum growth.
-
Monitor cell growth by measuring the optical density at 550 nm.
-
Once the culture reaches the desired growth phase (e.g., late exponential), harvest the cells by centrifugation.
-
The resulting cell pellet, containing the modified BChl c, can be used for pigment extraction and analysis.
Protocol 2: Extraction and Analysis of BChl c Derivatives
Objective: To extract and analyze the BChl c derivatives from C. tepidum cells.
Materials:
-
Cell pellet from Protocol 1
-
Acetone/Methanol (7:2, v/v)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Spectrophotometer or diode array detector
-
Mass spectrometer (for structural confirmation)
Procedure:
-
Resuspend the cell pellet in an acetone/methanol (7:2, v/v) mixture.
-
Vortex or sonicate the mixture to ensure complete pigment extraction.
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant containing the pigments.
-
Filter the supernatant through a 0.2 µm filter.
-
Analyze the pigment extract using reverse-phase HPLC. The mobile phase and gradient will need to be optimized for the separation of BChl c homologs.
-
Monitor the elution profile at the Qy absorption maximum of BChl c (around 660-670 nm in organic solvents).
-
Quantify the relative amounts of the different BChl c derivatives by integrating the peak areas from the HPLC chromatogram.
-
For structural confirmation, collect the HPLC fractions corresponding to the novel BChl c derivative and subject them to mass spectrometry analysis to confirm the incorporation of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the biosynthesis and analysis of novel BChl c derivatives.
Caption: Workflow for generating and analyzing BChl c analogs.
Conclusion
The use of this compound as an exogenous substrate for BChl c synthase in Chlorobaculum tepidum provides a straightforward and effective method for generating novel BChl c derivatives. This semi-synthetic approach allows for the targeted modification of the BChl c esterifying tail, influencing the pigment's self-assembly and spectral properties. The protocols and data presented herein offer a foundation for researchers to explore the synthesis of custom bacteriochlorophylls for a variety of applications in bionanotechnology, artificial photosynthesis, and photomedicine.
References
- 1. Identification of a Key Step in the Biosynthetic Pathway of Bacteriochlorophyll c and Its Implications for Other Known and Unknown Green Sulfur Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo synthesis and properties of analogues of the self-assembling chlorosomal bacteriochlorophylls - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of unnatural bacteriochlorophyll c derivatives esterified with α,ω-diols in the green sulfur photosynthetic bacterium Chlorobaculum tepidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,16-Hexadecanediol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,16-Hexadecanediol and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives are recrystallization and flash column chromatography. Recrystallization is a cost-effective method for purifying solid compounds, relying on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. Flash column chromatography is a widely used method for separating compounds based on their polarity.[1]
Q2: How do I choose an appropriate solvent for recrystallizing a this compound derivative?
A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For moderately polar long-chain diols, short-chain alcohols like ethanol or methanol can be a good starting point.[2] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[2] It is highly recommended to perform a small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific derivative.
Q3: What are common TLC solvent systems for monitoring reactions and purifications of this compound derivatives?
A3: For compounds of normal polarity, a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes) is a common and effective TLC solvent system.[3] For more polar derivatives, increasing the proportion of ethyl acetate or using a more polar solvent system like 5% methanol in dichloromethane may be necessary.[3]
Q4: What are some common impurities I might encounter when synthesizing this compound derivatives?
A4: Common impurities can include unreacted starting materials, such as this compound or the derivatizing agent. In addition, side-products from the reaction, such as mono-substituted diol or over-reacted products, may be present. Incomplete reactions are a frequent source of impurities.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is more soluble, then cool slowly. |
| High concentration of impurities. | Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization. | |
| Low Recovery of Purified Compound | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals were lost during transfer. | Ensure all crystals are transferred to the filter funnel. The flask can be rinsed with the filtrate to recover any remaining crystals. |
Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Compounds | The solvent system (eluent) lacks sufficient selectivity. | Screen different solvent systems using TLC to find an eluent that provides better separation between your desired compound and impurities. |
| The column was overloaded with the crude material. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica-to-sample ratio of at least 30:1 by weight. | |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Streaking or Tailing of Spots on TLC/Fractions | The compound is not fully soluble in the eluent. | Try a different solvent system in which your compound is more soluble. |
| The column was loaded with too much material in a solvent that is stronger than the eluent. | Dissolve the sample in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before loading. |
Quantitative Data Summary
The following table provides representative data for the purification of long-chain diols. Note that actual results will vary depending on the specific derivative and experimental conditions.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Recrystallization | Recovery Rate | 70-95% | Highly dependent on the choice of solvent and the purity of the crude material. |
| Solvent Volume | 5-20 mL per gram of crude material | Should be minimized to ensure good recovery. | |
| Flash Column Chromatography | Silica Gel to Compound Ratio | 30:1 to 100:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
| Eluent Flow Rate | 1-2 column volumes per minute | Optimal flow rate depends on column dimensions. | |
| Fraction Size | 0.5-1% of the column volume | Smaller fractions can improve the purity of the isolated compound. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and heat the mixture. If the solid dissolves completely, it is likely a good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Develop a TLC of the crude mixture using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to determine the optimal eluent for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
improving molecular weight of 1,16-Hexadecanediol polyesters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyesters from 1,16-Hexadecanediol, with a focus on achieving high molecular weight.
Troubleshooting Guide
Q1: My polyester synthesis is resulting in a low number-average molecular weight (Mn). What are the primary causes and how can I resolve this?
Low molecular weight in step-growth polymerization is a frequent issue that can often be traced back to several critical experimental factors. Below is a systematic guide to help you identify and address the root cause.
-
Issue: Inaccurate Stoichiometry
-
Cause: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups. An imbalance between the diol and dicarboxylic acid monomers will lead to chain termination, as one reactant will be completely consumed while the other remains in excess at the chain ends. To achieve a high degree of polymerization, a strict 1:1 molar ratio of functional groups is crucial.
-
Solution:
-
High Purity Monomers: Ensure the purity of your this compound and dicarboxylic acid monomers. Impurities can introduce monofunctional species that act as chain stoppers.
-
Accurate Measurement: Precisely weigh the monomers to ensure a 1:1 molar ratio.
-
Carothers Equation: Utilize the Carothers equation to predict the theoretical number-average degree of polymerization (Xn) based on the monomer conversion (p): Xn = 1 / (1 - p). This equation highlights that a very high conversion (>99%) is necessary for achieving high molecular weight.
-
-
-
Issue: Inefficient Removal of Byproducts
-
Cause: The esterification reaction produces a small molecule byproduct, typically water. This is an equilibrium reaction, and the presence of water can drive the reverse reaction (hydrolysis), cleaving the newly formed ester bonds and limiting the molecular weight of the polymer.
-
Solution:
-
High Vacuum: During the polycondensation stage, apply a high vacuum (typically below 1 Torr) to effectively remove water from the reaction mixture.
-
Inert Gas Sparging: In the initial esterification stage, a slow stream of an inert gas (e.g., nitrogen or argon) can help to carry away the water vapor.
-
Azeotropic Distillation: For solution polymerizations, using a solvent that forms an azeotrope with water can facilitate its removal.
-
-
-
Issue: Suboptimal Reaction Conditions
-
Cause: Inappropriate temperature or reaction time can negatively impact the molecular weight. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to thermal degradation of the monomers or the resulting polyester, causing chain scission. Insufficient reaction time will not allow the polymerization to reach the high conversion required for high molecular weight.
-
Solution:
-
Two-Stage Process: Employ a two-stage heating profile. The first stage (esterification) is typically conducted at a lower temperature (e.g., 150-180 °C) to form oligomers, followed by a second stage (polycondensation) at a higher temperature (e.g., 200-240 °C) under high vacuum to build up the molecular weight.
-
Time Optimization: Ensure a sufficient reaction time for each stage. The polycondensation step, in particular, may require several hours to achieve the desired molecular weight.
-
-
-
Issue: Ineffective Catalysis
-
Cause: The choice and concentration of the catalyst are critical for achieving a high reaction rate. An inappropriate or inactive catalyst will result in low conversion and, consequently, low molecular weight.
-
Solution:
-
Catalyst Selection: Common catalysts for polyesterification include tin compounds (e.g., tin(II) octoate, dibutyltin oxide), titanium compounds (e.g., titanium(IV) butoxide), and antimony compounds. The choice of catalyst can influence the reaction rate and the final properties of the polyester.
-
Catalyst Concentration: The catalyst concentration typically ranges from 100 to 500 ppm. The optimal concentration should be determined experimentally for your specific system.
-
-
Below is a troubleshooting workflow to guide your experimental optimization:
Frequently Asked Questions (FAQs)
Q2: How does the chain length of the diol, such as this compound, affect the polyesterification reaction?
Long-chain diols like this compound can influence the polymerization in several ways. On one hand, their higher boiling points make them less volatile, which can simplify handling compared to shorter-chain diols that might evaporate under vacuum. On the other hand, the increased chain length can lead to higher viscosity of the reaction mixture, which may impede efficient mixing and the removal of byproducts in the later stages of polycondensation. This can potentially limit the final molecular weight if not properly managed.
Q3: What are some common side reactions that can limit the molecular weight of my polyester?
Side reactions can introduce non-ideal end groups or branching, which can hinder the growth of linear high molecular weight chains. Some common side reactions include:
-
Cyclization: Intramolecular esterification can lead to the formation of cyclic oligomers, especially at high temperatures and low monomer concentrations.
-
Thermal Degradation: At elevated temperatures, ester bonds can undergo thermal cleavage, leading to chain scission and a decrease in molecular weight. The specific degradation pathways can vary depending on the polyester structure and the presence of any catalyst residues.
-
Oxidation: If the reaction is not carried out under an inert atmosphere, oxidative degradation of the monomers or the polymer can occur, leading to discoloration and a reduction in molecular weight.
Q4: Can I use a one-step process for the polymerization of this compound?
While a one-step process is possible, a two-step process is generally recommended for achieving high molecular weight polyesters from diols and dicarboxylic acids. The first step, esterification, is carried out at a lower temperature to form oligomers and remove the bulk of the water. The second step, polycondensation, is performed at a higher temperature and under high vacuum to drive the equilibrium towards the formation of high molecular weight polymer by removing the remaining traces of water. This staged approach allows for better control over the reaction and helps to minimize side reactions.
Data Presentation
The following tables summarize the effect of different catalysts and reaction times on the molecular weight and thermal properties of long-chain aliphatic polyesters. While not exclusively for this compound, the data for polyesters derived from similar long-chain diols provide valuable insights into the expected trends.
Table 1: Effect of Catalyst on the Molecular Weight of Long-Chain Polyesters
| Diol | Dicarboxylic Acid | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| 1,10-Decanediol | Sebacic Acid | TBT | 25,000 | 50,000 | 2.0 | Adapted from[1] |
| 1,10-Decanediol | Sebacic Acid | Sn(Oct)₂ | 22,000 | 45,000 | 2.05 | Adapted from[2] |
| 1,12-Dodecanediol | Sebacic Acid | TBT | 28,000 | 58,000 | 2.07 | Adapted from[1] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index (Mw/Mn), TBT = Titanium(IV) butoxide, Sn(Oct)₂ = Tin(II) octoate.
Table 2: Influence of Polycondensation Time on Molecular Weight
| Diol | Dicarboxylic Acid | Catalyst | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| 1,10-Decanediol | Adipic Acid | TBT | 2 | 15,000 | 30,000 | 2.0 | Adapted from[3] |
| 1,10-Decanediol | Adipic Acid | TBT | 4 | 25,000 | 52,000 | 2.08 | Adapted from[3] |
| 1,10-Decanediol | Adipic Acid | TBT | 6 | 32,000 | 68,000 | 2.13 | Adapted from |
Experimental Protocols
Detailed Methodology for the Synthesis of High Molecular Weight Poly(hexadecamethylene adipate)
This protocol describes a two-stage melt polycondensation procedure for the synthesis of a high molecular weight polyester from this compound and adipic acid.
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
High vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.
Procedure:
-
Monomer Charging and Inerting:
-
Accurately weigh equimolar amounts of this compound and adipic acid and add them to the glass reactor.
-
Add the catalyst (e.g., 200-400 ppm of TBT relative to the total monomer weight).
-
Seal the reactor and evacuate and backfill with dry, oxygen-free nitrogen three times to ensure an inert atmosphere.
-
-
Stage 1: Esterification
-
Under a slow stream of nitrogen, heat the reactor to 170 °C with continuous stirring.
-
Maintain this temperature for 1 hour, then increase the temperature to 180 °C for 3 hours, and finally to 200 °C for 2 hours.
-
During this stage, water will be formed and will distill out of the reactor.
-
-
Stage 2: Polycondensation
-
Add an additional equivalent of the catalyst (e.g., another 200-400 ppm of TBT).
-
Gradually reduce the pressure inside the reactor to below 1 Torr over a period of about 30 minutes.
-
Increase the temperature to 210 °C and maintain for 1 hour, then increase to 230 °C for 3 hours, and finally to 240 °C for 2 hours.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
-
Polymer Recovery:
-
After the polycondensation is complete, cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can then be removed from the reactor.
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polyester can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be determined by Differential Scanning Calorimetry (DSC).
Visualizations
The following diagrams illustrate the key chemical processes and logical workflows discussed in this guide.
References
Technical Support Center: Scale-Up of 1,16-Hexadecanediol Reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 1,16-Hexadecanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial synthesis route for this compound is the catalytic hydrogenation of hexadecanedioic acid or its corresponding esters (e.g., dimethyl hexadecanedioate). This process typically involves high pressure and temperature in the presence of a heterogeneous catalyst.
Q2: What are the critical parameters to consider when scaling up the hydrogenation of hexadecanedioic acid?
A2: Key parameters for scaling up this reaction include:
-
Heat Transfer: The hydrogenation of carboxylic acids is highly exothermic. Managing heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Mass Transfer: Efficient mixing is necessary to ensure good contact between the solid starting material (hexadecanedioic acid), the gaseous hydrogen, and the solid catalyst.
-
Catalyst Selection and Loading: The choice of catalyst can significantly impact yield, selectivity, and reaction time. Catalyst loading must be optimized for large-scale batches.
-
Solvent Selection: The solvent must be able to dissolve the starting material and product to a suitable extent at the reaction temperature and be inert under the reaction conditions.
-
Pressure and Temperature: These parameters need to be carefully controlled to achieve optimal conversion and selectivity.
Q3: How can I minimize the formation of byproducts during the scale-up of this compound synthesis?
A3: Byproduct formation can be minimized by:
-
Optimizing Reaction Conditions: Tightly controlling temperature and pressure can prevent over-reduction or side reactions.
-
Ensuring High-Purity Starting Materials: Impurities in the hexadecanedioic acid or solvent can poison the catalyst or lead to unwanted side reactions.
-
Screening for Selective Catalysts: Some catalysts offer higher selectivity towards the desired diol product.
-
Controlled Addition of Reactants: In some cases, a semi-batch process with gradual addition of the starting material can help manage the reaction exotherm and improve selectivity.
Q4: What are the common challenges in the purification of this compound at an industrial scale?
A4: Due to its high melting point and long carbon chain, large-scale purification of this compound can be challenging. Common issues include:
-
Filtration: The product may crystallize prematurely in transfer lines if the temperature is not adequately maintained.
-
Recrystallization: Finding a suitable and cost-effective solvent system for large-scale recrystallization can be difficult. The slow cooling required for large batches can also be time-consuming.
-
Removal of Oligomeric Byproducts: Over-reduction or side reactions can lead to the formation of oligomers that are difficult to separate from the desired product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. Larger scale reactions may require longer reaction times. - Check Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. - Assess Catalyst Activity: The catalyst may be deactivated. Consider using fresh catalyst or regenerating the used catalyst. |
| Catalyst Deactivation | - Test for Poisons: Analyze starting materials and solvent for potential catalyst poisons (e.g., sulfur compounds). - Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion at a larger scale. |
| Poor Mass Transfer | - Improve Agitation: Increase the stirring speed or use a more efficient impeller design to ensure proper mixing of the three-phase system (solid catalyst, liquid substrate/product, gaseous hydrogen). - Consider a Different Reactor: For very large scales, a slurry reactor or a fixed-bed reactor might offer better mass transfer characteristics. |
Problem 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reduction to Hexadecane | - Lower Reaction Temperature: High temperatures can favor the complete reduction of the carboxylic acid groups. - Reduce Hydrogen Pressure: Operating at a lower hydrogen pressure can sometimes improve selectivity towards the diol. - Change Catalyst: Some catalysts are more prone to over-reduction. Screen for a more selective catalyst. |
| Formation of Esters or Ethers | - Ensure Anhydrous Conditions: The presence of water can sometimes lead to side reactions. - Optimize Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to intermolecular reactions. |
| Formation of Lactones | - Adjust Reaction Conditions: The formation of lactones can be an intermediate step. A two-step process with different conditions for lactone formation and subsequent reduction to the diol might be necessary for better control. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Crystallizing in Transfer Lines | - Use Jacketed and Heated Transfer Lines: Maintain the temperature of all transfer lines and filtration equipment above the melting point of the product in the solvent. |
| Inefficient Recrystallization | - Screen for Optimal Solvent System: Conduct small-scale experiments to identify a solvent or solvent mixture that provides good solubility at high temperatures and low solubility at low temperatures. - Control Cooling Rate: Implement a programmed, slow cooling profile for the crystallizer to promote the formation of large, pure crystals. - Use Seed Crystals: Seeding the supersaturated solution with pure this compound crystals can help control crystallization and improve crystal size and purity. |
| Presence of Colored Impurities | - Activated Carbon Treatment: Treat the hot solution with activated carbon before filtration to remove colored impurities. |
Data Presentation
Table 1: Comparison of Catalysts for Dicarboxylic Acid Hydrogenation
| Catalyst | Typical Reaction Temperature (°C) | Typical Hydrogen Pressure (MPa) | Advantages | Disadvantages |
| Re-Pd/SiO₂ | 140 - 170 | 5 - 10 | High activity and good diol yields (71-89% for shorter chains).[1] | Rhenium is a relatively expensive metal. |
| Ruthenium-based (e.g., Ru/C) | 100 - 160 | 5 - 8 | Highly efficient for ester reductions.[2] | Can be prone to over-reduction at higher temperatures. |
| Osmium-based | 40 - 100 | 4 - 8 | Very efficient and selective under milder conditions.[2] | High cost and toxicity are significant drawbacks for industrial applications. |
Table 2: Typical Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₄O₂ |
| Molecular Weight | 258.44 g/mol |
| Melting Point | 91-94 °C |
| Boiling Point | 197-199 °C at 3 mmHg |
Experimental Protocols
Protocol 1: General Procedure for Pilot-Scale Hydrogenation of Hexadecanedioic Acid
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the autoclave with hexadecanedioic acid, a suitable solvent (e.g., 1,4-dioxane or toluene), and the selected catalyst (e.g., Re-Pd/SiO₂).
-
Inerting and Pressurization: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to remove any residual air. Then, pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).[3]
-
Reaction: Heat the reactor to the target temperature (e.g., 180 °C) with vigorous stirring.[3] Maintain a constant hydrogen pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC or TLC.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate containing the product can then be further purified.
Protocol 2: General Procedure for Large-Scale Recrystallization of this compound
-
Dissolution: In a suitable jacketed reactor, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).
-
Hot Filtration: If necessary, perform a hot filtration to remove any insoluble impurities. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Controlled Cooling: Slowly cool the solution according to a pre-determined cooling profile to induce crystallization. The rate of cooling will influence crystal size and purity.
-
Seeding (Optional): Once the solution is supersaturated, add a small amount of pure this compound seed crystals to promote controlled crystal growth.
-
Maturation: Hold the slurry at a low temperature for a period to maximize the yield of the crystallized product.
-
Isolation: Isolate the purified crystals by filtration or centrifugation.
-
Washing and Drying: Wash the crystals with a small amount of cold, fresh solvent and dry them under vacuum.
Mandatory Visualization
Caption: Workflow for scaling up this compound synthesis.
Caption: Troubleshooting logic for scale-up of this compound synthesis.
References
Technical Support Center: Degradation of 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,16-Hexadecanediol under various reaction conditions. This resource is intended to assist researchers in identifying potential issues, understanding degradation pathways, and implementing effective strategies to mitigate compound loss during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade?
A1: As a long-chain aliphatic diol, this compound is susceptible to degradation through several pathways, primarily:
-
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes and subsequently carboxylic acids.
-
Acid-Catalyzed Dehydration: In the presence of strong acids and heat, intermolecular or intramolecular dehydration can occur, leading to the formation of ethers (linear or cyclic).
-
Thermal Decomposition: At elevated temperatures, cleavage of C-C or C-O bonds can occur, resulting in shorter-chain molecules.
Q2: What are the common signs of this compound degradation in my reaction?
A2: Signs of degradation can include:
-
The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, GC).
-
A decrease in the peak area of this compound over time.
-
Changes in the physical appearance of your reaction mixture, such as color change or the formation of precipitates.
-
A lower than expected yield of your desired product.
-
Inconsistent reaction outcomes.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
Temperature Control: Avoid excessive temperatures and prolonged heating.
-
Inert Atmosphere: When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction chemistry. If necessary, use the mildest possible conditions for the shortest duration.
-
Reagent Purity: Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
-
Protecting Groups: If the hydroxyl groups are not the reactive sites for your desired transformation, consider protecting them with a suitable protecting group.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC/GC Analysis
If you observe unexpected peaks in your chromatogram, it is likely that this compound is degrading. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action |
| Oxidative Degradation | Purge your reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents. |
| Acid-Catalyzed Degradation | If your reaction is acid-catalyzed, consider using a milder acid or a lower concentration. Reduce the reaction temperature and time. |
| Base-Catalyzed Degradation | If your reaction is base-catalyzed, use the weakest effective base at the lowest possible concentration and temperature. |
| Thermal Degradation | Lower the reaction temperature. If high temperatures are necessary, minimize the reaction time. |
Issue 2: Low Yield of Desired Product
A low yield of your target molecule where this compound is a starting material can be indicative of its degradation.
| Potential Cause | Recommended Action |
| Side Reactions | Review your reaction conditions to identify potential side reactions such as ether formation. Consider using protecting groups for the hydroxyl functions if they are not involved in the desired reaction. |
| Sub-optimal Reaction Conditions | Re-optimize reaction parameters such as temperature, time, and catalyst loading to favor the desired transformation over degradation pathways. |
| Impure Starting Material | Ensure the purity of your this compound starting material. Impurities can sometimes inhibit the desired reaction or promote degradation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule. Below are general protocols for subjecting this compound to various stress conditions. These protocols may need to be adjusted based on the specific experimental setup.[1][2][3]
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80°C (in solid state or inert solvent) | 48 hours | |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 48 hours |
Analytical Method for Monitoring Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (as diols have weak UV absorbance, alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS) may be more suitable) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
Technical Support Center: 1,16-Hexadecanediol in Polymer Synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for using 1,16-Hexadecanediol in polymerization experiments. It addresses common issues related to monomer purity and its impact on final polymer properties.
Troubleshooting Guide
This section addresses specific problems that may be encountered during polymerization, linking them to the purity of the this compound monomer.
Q1: Why is the molecular weight of my polyester unexpectedly low?
A1: Achieving a high molecular weight in step-growth polymerization requires high monomer purity, precise stoichiometric balance, and high conversion.[1][2][3] Several factors related to this compound purity could be the cause:
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Monofunctional Impurities: The most likely cause is the presence of monofunctional alcohol impurities in the this compound. These impurities act as "chain stoppers" because once they react with a growing polymer chain, the chain end becomes non-reactive and can no longer propagate.[1][2]
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Stoichiometric Imbalance: Impurities effectively alter the molar ratio of the diol and the comonomer (e.g., a dicarboxylic acid). An imbalance in the stoichiometry of the reactive functional groups will limit the final molecular weight of the polymer.
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Inhibiting Impurities: Other non-reactive impurities might interfere with the catalyst or the reaction kinetics, preventing the reaction from reaching the high conversion (>99%) needed for high molecular weight polymers.
Q2: The mechanical or thermal properties of my polymer batches are inconsistent. What's going on?
A2: Batch-to-batch inconsistency is often traced back to variations in the purity of the starting materials.
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Variable Purity: If the purity of the this compound varies between batches, the resulting polymers will have different average molecular weights and molecular weight distributions (polydispersity). Polymer properties like tensile strength, modulus, and glass transition temperature (Tg) are highly dependent on molecular weight.
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Presence of Branching Impurities: If an impurity with more than two functional groups (e.g., glycerol) is present, it can lead to branching or even cross-linking. This dramatically alters the polymer's architecture and, consequently, its mechanical and thermal properties.
Q3: My polymerization reaction stops prematurely or proceeds very slowly. Could this be related to this compound purity?
A3: Yes, certain impurities can inhibit the polymerization reaction.
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Catalyst Deactivation: Acidic or basic impurities in the this compound can neutralize or poison the polymerization catalyst (e.g., tin or titanium compounds), reducing its effectiveness and slowing down or halting the reaction.
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Side Reactions: Reactive impurities could lead to undesirable side reactions that consume the primary functional groups or generate species that interfere with the main polymerization process.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: While specific impurities depend on the synthesis route, common possibilities include:
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Monofunctional Alcohols: Alcohols with a single hydroxyl group (e.g., 1-hexadecanol) that can terminate polymer chains.
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Water: Can hydrolyze ester linkages at high temperatures and disrupt the stoichiometric balance.
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Unreacted Starting Materials or Byproducts: Depending on the manufacturing process, residual chemicals may be present.
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Other Diols: Diols with different chain lengths can be present, which would alter the polymer's properties but not necessarily limit the molecular weight.
Q2: What is the recommended purity level for this compound in research applications?
A2: For achieving high molecular weight polymers, a purity of >99% is highly recommended. For sensitive applications, such as in drug delivery systems or for creating high-performance materials, a purity of >99.5% or even higher may be necessary. It is crucial to use monomers with the highest available purity to ensure reproducibility and achieve the desired polymer characteristics.
Q3: How can I assess the purity of my this compound before an experiment?
A3: Standard analytical techniques can be used:
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any organic impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities with distinct spectral signatures.
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Melting Point Analysis: A sharp melting point close to the literature value (91-94 °C) suggests high purity, whereas a broad melting range indicates the presence of impurities.
Impact of Purity on Polymer Properties: Data Overview
The purity of this compound has a direct and predictable effect on the properties of the resulting polymer. The following table provides an illustrative summary of the expected trends when synthesizing a polyester with a dicarboxylic acid.
| Purity of this compound | Primary Impurity Type | Expected Number-Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Thermal Properties (Tg, Tm) | Expected Mechanical Properties |
| > 99.8% | Negligible | High | Low (~2.0 for step-growth) | Sharp, well-defined transitions | Optimal strength and ductility |
| 99.0% | Monofunctional Alcohol | Significantly Lower | Higher (>2.1) | Broader transitions, lower values | Reduced tensile strength, more brittle |
| 99.0% | Water | Moderately Lower | Slightly Higher (>2.0) | Slightly broader transitions | Minor reduction in properties |
| 98.0% | Monofunctional Alcohol | Very Low | High (>2.2) | Poorly defined transitions | Poor mechanical integrity, brittle |
Note: This data is illustrative of general principles in step-growth polymerization. Actual values will depend on specific reaction conditions, the comonomer used, and the precise nature of the impurities.
Key Experimental Protocols
Protocol for Polyester Synthesis via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
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This compound (high purity)
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Adipic Acid (high purity)
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Catalyst (e.g., Antimony(III) oxide or Tin(II) 2-ethylhexanoate)
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Nitrogen gas supply
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Vacuum pump
Procedure:
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Monomer Charging: Charge equimolar amounts of this compound and adipic acid into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
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Catalyst Addition: Add the catalyst at a concentration of approximately 200-500 ppm relative to the total monomer weight.
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Esterification Stage:
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Heat the reactor to 180-220 °C under a slow stream of nitrogen.
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Water will be produced as a byproduct and should be continuously removed via the distillation outlet.
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Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.
-
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Polycondensation Stage:
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Gradually increase the temperature to 220-250 °C.
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Slowly apply a vacuum, reducing the pressure to below 1 mmHg over about an hour. This helps remove excess diol and drives the reaction toward high molecular weight.
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Continue the reaction under high vacuum and temperature. The increase in melt viscosity, monitored by the stirrer's torque, indicates polymer chain growth.
-
The reaction is typically continued for 3-6 hours, or until the desired viscosity is achieved.
-
-
Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to cool and solidify. The resulting polymer strand can then be pelletized for storage and analysis.
Protocol for Polymer Characterization: Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the polymer (2-5 mg) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) to a final concentration of ~1 mg/mL.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a column set appropriate for the expected molecular weight range of the polymer.
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Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene standards).
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Analysis: Inject the dissolved polymer sample into the GPC system. The software will analyze the resulting chromatogram against the calibration curve to calculate Mn, Mw, and PDI (Mw/Mn).
Visual Guides
Experimental Workflow
The following diagram illustrates the typical workflow for a polymerization experiment, emphasizing the importance of monomer purity analysis.
References
Technical Support Center: 1,16-Hexadecanediol Surface Coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,16-Hexadecanediol for surface coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound surface coatings.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or No Monolayer Formation | 1. Contaminated Substrate: Organic residues or particulates on the substrate can hinder the self-assembly process. 2. Impure this compound: Contaminants in the diol can interfere with monolayer formation. 3. Suboptimal Solution Concentration: The concentration of this compound in the solvent may be too low for effective surface coverage. 4. Insufficient Immersion Time: The substrate may not have been immersed in the solution long enough for a complete monolayer to form. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol. For gold substrates, this may include sonication in solvents like ethanol and isopropanol, followed by UV/ozone treatment or piranha solution cleaning. For silicon wafers, RCA cleaning is a standard method. 2. Use High-Purity Reagents: Ensure the this compound is of high purity (e.g., >97%). 3. Optimize Concentration: Prepare fresh solutions of this compound in a high-purity, anhydrous solvent (e.g., ethanol, toluene). Typical concentrations for self-assembled monolayers (SAMs) are in the 1-10 mM range. 4. Increase Immersion Time: Extend the immersion time. While initial adsorption can be rapid, well-ordered monolayers often require longer assembly times, from several hours to 24-48 hours. |
| Patchy or Disordered Coating | 1. Presence of Water: Trace amounts of water in the solvent can lead to aggregation of the diol in the solution and on the surface. 2. Inadequate Rinsing: Failure to properly rinse the substrate after deposition can leave behind physisorbed molecules. 3. Temperature Fluctuations: Inconsistent temperatures during the coating process can disrupt the ordering of the monolayer. | 1. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents and handle them in a low-humidity environment (e.g., a glove box). 2. Thorough Rinsing: After removing the substrate from the coating solution, rinse it thoroughly with fresh, pure solvent to remove any non-chemisorbed molecules. Sonication in fresh solvent for a short period (1-2 minutes) can also be effective. 3. Maintain Stable Temperature: Ensure a constant and controlled temperature throughout the coating process. |
| Aggregates on the Surface | 1. Solution Instability: The this compound may have low solubility in the chosen solvent, leading to precipitation. 2. Premature Reaction in Solution: In the case of reactive deposition methods, the diol may react in the bulk solution before adsorbing to the surface. | 1. Solvent Selection and Sonication: Choose a solvent in which this compound has good solubility. Gentle heating and sonication can aid in complete dissolution. For example, it is soluble in hot ethanol.[1] 2. Fresh Solution Preparation: Prepare the coating solution immediately before use to minimize premature reactions. |
| Inconsistent Coating Thickness | 1. Non-uniform Withdrawal Speed (Dip Coating): Variations in the speed at which the substrate is pulled from the solution will result in different film thicknesses. 2. Inconsistent Spin Speed or Acceleration (Spin Coating): Fluctuations in the spin coater's parameters will lead to non-uniform films. 3. Vibrations: External vibrations can disrupt the uniformity of the liquid film during deposition. | 1. Use a Programmable Dip Coater: Employ a dip coater with precise speed control for consistent withdrawal. 2. Calibrate and Maintain Spin Coater: Ensure the spin coater is properly calibrated and maintained to provide reproducible spin profiles. 3. Isolate from Vibrations: Place the coating equipment on an anti-vibration table or in a location free from mechanical disturbances. |
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-formed this compound monolayer?
Q2: How does the concentration of the this compound solution affect the resulting coating?
A2: The concentration of the diol solution is a critical parameter. For self-assembly from solution, a concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of multilayers or aggregates. For techniques like dip coating and spin coating, the concentration directly influences the final film thickness.
Q3: What are the recommended solvents for preparing a this compound solution for coating?
A3: this compound has good solubility in hot ethanol and other organic solvents.[1] For the formation of self-assembled monolayers, high-purity, anhydrous solvents such as ethanol or toluene are commonly used. The choice of solvent can influence the packing density and ordering of the monolayer.
Q4: Is a post-coating annealing step necessary?
A4: Annealing can improve the ordering and stability of the monolayer by providing thermal energy for the molecules to rearrange into a more densely packed structure. The effect of annealing depends on the temperature and duration. For some coatings, annealing can increase the crystallite size and hardness. However, excessive temperatures can lead to desorption or degradation of the film.
Q5: How can I characterize the quality of my this compound coating?
A5: Several surface analysis techniques can be used to evaluate the quality of the coating:
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Contact Angle Goniometry: To assess the hydrophobicity and surface energy.
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Atomic Force Microscopy (AFM): To visualize the surface morphology, measure roughness, and identify defects.
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Ellipsometry: To measure the thickness of the film.
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X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of the diol.
Quantitative Data
The following tables provide illustrative data for long-chain self-assembled monolayers. These values can serve as a benchmark for optimizing this compound coatings.
Table 1: Representative Contact Angles for Self-Assembled Monolayers on Gold.
| Monolayer | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) |
| CH₃-terminated (e.g., alkanethiol) | 110 - 115 | 100 - 105 |
| OH-terminated | 30 - 40 | < 20 |
Table 2: Typical Surface Roughness of Thin Films Measured by AFM.
| Film Type | Deposition Method | RMS Roughness (nm) |
| Pristine PVA film | Solution Casting | 10.50 ± 1.03[2] |
| PVA/LA blend film | Solution Casting | 28.66 ± 2.37[2] |
| Parylene C | Chemical Vapor Deposition | 5.78 - 9.53 (increases with deposition rate)[3] |
| Hydroxypropylcellulose | Emulsification | 5.26 ± 2.21 |
Experimental Protocols
Protocol 1: Substrate Cleaning (Gold-Coated Silicon Wafer)
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Cut the gold-coated silicon wafer to the desired size using a diamond scribe.
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Rinse the substrate with acetone, followed by isopropanol, and then deionized water.
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Sonicate the substrate in ethanol for 15 minutes.
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Sonicate the substrate in deionized water for 15 minutes.
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Dry the substrate under a stream of high-purity nitrogen gas.
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For a more rigorous clean, treat the substrate with UV/ozone for 15-20 minutes immediately before use. This will remove any remaining organic contaminants and create a hydrophilic surface.
Protocol 2: Preparation of this compound Solution
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Weigh the required amount of high-purity this compound to prepare a 1 mM solution in anhydrous ethanol.
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Add the diol to a clean, dry glass vial.
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Add the calculated volume of anhydrous ethanol to the vial.
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Gently heat the solution (e.g., to 40-50 °C) and sonicate for 10-15 minutes to ensure complete dissolution.
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Allow the solution to cool to room temperature before use. Prepare the solution fresh for each experiment.
Protocol 3: Dip Coating for Self-Assembled Monolayer Formation
-
Place the freshly cleaned substrate in a custom holder.
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Immerse the substrate into the 1 mM this compound solution.
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Allow the self-assembly to proceed for 18-24 hours in a controlled environment (e.g., a desiccator or glove box to minimize moisture).
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Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/min) using a programmable dip coater.
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Rinse the coated substrate thoroughly with fresh anhydrous ethanol to remove physisorbed molecules.
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Dry the substrate under a stream of high-purity nitrogen gas.
Protocol 4: Spin Coating
-
Place the cleaned substrate on the chuck of the spin coater and apply vacuum.
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Dispense a small volume of the this compound solution (e.g., 100 µL) onto the center of the substrate.
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Start the spin coater. A typical two-step program might be:
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Step 1: 500 rpm for 10 seconds (to spread the solution).
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Step 2: 3000 rpm for 60 seconds (to thin the film).
-
-
Stop the spin coater and carefully remove the substrate.
-
If necessary, anneal the coated substrate on a hotplate at a temperature below the melting point of this compound (e.g., 80-90 °C) for a defined period to improve film quality.
Visualizations
Caption: Experimental workflow for this compound surface coating.
Caption: Troubleshooting logic for common coating defects.
References
Validation & Comparative
The Influence of Long-Chain Diols on Polymer Properties: A Comparative Analysis
For researchers and scientists in polymer chemistry and material science, the selection of diol monomers is a critical determinant of final polymer characteristics. This guide provides a comparative analysis of long-chain diols in polymerization, focusing on their impact on the performance of polyesters and polyurethanes. Experimental data, detailed methodologies, and visual workflows are presented to assist in the rational design of polymers for various applications, including drug development.
The incorporation of long-chain diols into polymer backbones significantly influences their thermal and mechanical properties. These diols, characterized by a higher number of carbon atoms in their aliphatic chain, impart flexibility and hydrophobicity, leading to materials with tailored degradation rates, crystallinity, and tensile properties. This analysis contrasts the effects of different diol structures—varying in chain length, branching, and rigidity—on the resulting polymers.
Comparative Performance of Diols in Polymerization
The choice of diol has a profound impact on the thermal and mechanical properties of both polyesters and polyurethanes. Generally, increasing the chain length of linear diols enhances the flexibility of the polymer chains, which in turn lowers the glass transition temperature (Tg), tensile strength, and Young's modulus, while improving the elongation at break.[1]
Polyesters
In polyester synthesis, the structure of the diol directly affects the polymer's crystallinity and thermal characteristics. For instance, a well-documented "odd-even effect" is observed, where polyesters derived from diols with an even number of carbon atoms (e.g., 1,10-decanediol) tend to have higher melting temperatures (Tm) compared to those synthesized from diols with an odd number of carbons (e.g., 1,9-nonanediol), a phenomenon attributed to differences in crystal packing efficiency.[2]
Bio-based diols are of increasing interest for creating more sustainable polyesters.[1] For example, polyesters synthesized with the rigid bicyclic diol isosorbide exhibit high glass transition temperatures.[1]
| Diol | Dicarboxylic Acid | Synthesis Method | Tg (°C) | Tm (°C) | Reference |
| 1,10-Decanediol | 2,5-Furandicarboxylic Acid | Polycondensation | 51 - 90 | 147 - 175 | [3] |
| 1,9-Nonanediol | Generic Dicarboxylic Acid | Not Specified | Lower than C10 counterpart | Lower than C10 counterpart | |
| 1,8-Octanediol | Adipic Acid | Enzymatic Polycondensation | Not Specified | Not Specified | |
| 1,4-Butanediol | Succinic Acid | Enzymatic Melt Polycondensation | Not Specified | Not Specified | |
| Isosorbide/1,4-Butanediol | Terephthalic Acid | Two-Step Melt Polycondensation | >90 | Not Specified |
Polyurethanes
In polyurethanes, the diol acts as a chain extender, forming the hard segment of the polymer along with the diisocyanate. The structure of this hard segment is a key factor in determining the mechanical properties of the final material. Shorter chain diols generally lead to polyurethanes with higher hardness, tensile strength, and modulus, while longer chain diols result in more flexible and elastic materials.
| Diol Chain Extender | Diisocyanate (Typical) | Polyol (Soft Segment) | Effect on Mechanical Properties |
| 1,4-Butanediol (BDO) | MDI | Constant | Higher Hardness, Tensile Strength, and Modulus |
| 1,6-Hexanediol (HDO) | MDI | Constant | Intermediate Properties |
| 1,8-Octanediol (ODO) | MDI | Constant | Lower Hardness, Tensile Strength, and Modulus; Increased Flexibility |
Experimental Protocols
Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis of polyesters, a common application for long-chain diols.
Thermal Polycondensation for Polyester Synthesis
This method involves two stages: esterification and polycondensation, typically under high temperature and vacuum to drive the reaction to completion.
Materials:
-
Long-chain diol (e.g., 1,10-decanediol)
-
Dicarboxylic acid (e.g., sebacic acid)
-
Catalyst (e.g., Titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: Equimolar amounts of the diol and dicarboxylic acid are charged into a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. The catalyst is added (approx. 0.1 mol% relative to the diacid). The mixture is heated to 180-200°C under a slow stream of nitrogen. Water produced during the reaction is collected. This stage typically lasts 4-6 hours.
-
Polycondensation: The temperature is increased to 220-240°C, and a vacuum is gradually applied (below 1 mbar). This stage continues for another 4-6 hours to increase the molecular weight of the polyester.
Enzymatic Polymerization for Polyester Synthesis
Enzymatic polymerization offers a more environmentally friendly alternative to traditional methods, proceeding under milder conditions.
Materials:
-
Long-chain diol (e.g., 1,10-decanediol)
-
Divinyl dicarboxylate (e.g., divinyl succinate)
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene
-
Molecular sieves
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: Equimolar amounts of the diol and divinyl dicarboxylate are dissolved in anhydrous toluene in a Schlenk flask. Immobilized CALB (typically 10% by weight of monomers) and molecular sieves are added.
-
Polymerization: The flask is sealed and heated to 60-80°C with continuous stirring for 24-72 hours.
-
Purification: The enzyme and molecular sieves are filtered off. The polyester is precipitated by pouring the toluene solution into cold methanol, collected by filtration, washed with fresh cold methanol, and dried under vacuum.
Characterization of Polymers
To evaluate the impact of the chosen diol, a suite of characterization techniques is employed.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the synthesized polymer.
-
Tensile Testing: This mechanical test provides information on the material's tensile strength, Young's modulus, and elongation at break.
The selection of a long-chain diol is a versatile tool for tuning the properties of polyesters and polyurethanes. By understanding the structure-property relationships outlined in this guide, researchers can more effectively design and synthesize polymers with the desired performance characteristics for a wide range of applications.
References
Performance Showdown: 1,16-Hexadecanediol-Based Polyurethanes vs. Shorter-Chain Alternatives
A comprehensive comparison for researchers and drug development professionals reveals the distinct performance characteristics of polyurethanes synthesized from long-chain 1,16-Hexadecanediol versus those derived from shorter-chain diols like 1,4-butanediol and 1,6-hexanediol. This guide synthesizes available data on their mechanical, thermal, and biocompatibility profiles, offering insights into their suitability for various advanced applications.
Polyurethanes (PUs) are a highly versatile class of polymers, with properties that can be finely tuned by altering their constituent monomers. The choice of diol as a chain extender in the hard segment of the polyurethane plays a critical role in determining the final material's characteristics. This guide focuses on the impact of using a long-chain aliphatic diol, this compound (C16 diol), in comparison to the more commonly employed shorter-chain diols, 1,4-butanediol (BDO) and 1,6-hexanediol (HDO).
Mechanical Properties: A Trade-Off Between Strength and Flexibility
The chain length of the diol chain extender significantly influences the mechanical properties of the resulting polyurethane. Generally, a longer diol chain leads to a decrease in tensile strength and modulus, while potentially increasing elongation at break. This is attributed to the reduced hard segment polarity and packing efficiency with increasing aliphatic chain length.
| Property | Polyurethane based on: | |
| 1,4-Butanediol (BDO) | 1,6-Hexanediol (HDO) | |
| Tensile Strength | High | Moderate |
| Modulus | High | Moderate |
| Elongation at Break | Moderate | High |
| Hardness | High | Moderate |
Note: The trend of decreasing mechanical properties with increasing diol chain length is a general observation. Specific values for HDO and ODO are not explicitly provided in a single comparative table in the search results but the trend is consistently reported.
The more flexible and longer C16 chain in this compound-based PUs disrupts the packing of the hard segments, leading to a less ordered and less crystalline hard domain structure. This results in a softer, more flexible material compared to the rigid and strong polyurethanes synthesized with BDO or HDO, where the shorter diol length allows for more efficient packing and hydrogen bonding between the hard segments.[1]
Thermal Properties: Impact of Chain Length on Stability
The thermal stability of polyurethanes is also influenced by the structure of the diol chain extender. The introduction of a long aliphatic chain from this compound can affect the thermal degradation profile of the polymer.
| Thermal Property | Polyurethane based on: | |
| Shorter-Chain Diols (e.g., BDO, HDO) | This compound | |
| Onset of Decomposition (Tonset) | Generally higher | May be lower |
| Glass Transition Temperature (Tg) of Soft Segment | Can be influenced by hard segment morphology | May be lower due to increased soft segment mobility |
The decomposition of polyurethanes typically occurs in multiple stages, with the hard segments often degrading at lower temperatures than the soft segments. While specific comparative data for this compound is limited, studies on polyurethanes with varying diol lengths suggest that the thermal stability can be influenced by the degree of phase separation and the crystallinity of the hard domains. The less ordered hard segments in this compound-based PUs might lead to a slightly lower onset of thermal degradation compared to their more crystalline counterparts made with shorter diols.[2][3][4]
Biocompatibility: A Promising Avenue for Long-Chain Diols
The biocompatibility of polyurethanes is a critical factor for their use in biomedical applications. Research suggests that polyurethanes synthesized from long-chain diols may offer advantages in terms of blood compatibility. Studies have shown that blending phospholipid diols with long alkyl chains (C16 to C20) into polyurethanes can lead to reduced platelet adhesion, suggesting improved hemocompatibility. This is an area of active research, and the inherent properties of this compound could make it a favorable candidate for creating more biocompatible polyurethanes for medical devices and drug delivery systems.
Experimental Protocols
Synthesis of Polyurethanes
The synthesis of polyurethanes from diols and diisocyanates can be carried out using either a one-shot or a prepolymer method.
1. Prepolymer Method (Two-Step):
-
Step 1: Prepolymer Synthesis: A diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) is reacted with a polyol (e.g., polytetrahydrofuran - PTHF) in a specific molar ratio (typically with an excess of isocyanate) to form an isocyanate-terminated prepolymer. The reaction is usually carried out under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2-3 hours) with mechanical stirring.
-
Step 2: Chain Extension: The prepolymer is then reacted with a diol chain extender (this compound, 1,4-butanediol, or 1,6-hexanediol). The chain extender is added to the prepolymer, and the mixture is stirred at an elevated temperature until the desired molecular weight is achieved. The final polymer can be cast into a mold and cured.
2. One-Shot Method:
-
All reactants (diisocyanate, polyol, and diol chain extender) are mixed together simultaneously in the presence of a catalyst (e.g., dibutyltin dilaurate). The reaction is typically carried out at an elevated temperature with vigorous stirring. The resulting polymer is then cast and cured.
Characterization Techniques
-
Mechanical Testing: Tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM D638 standards.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the polyurethane.
-
-
Biocompatibility Assessment:
-
In Vitro Cytotoxicity: Assessed using methods like the MTT assay with relevant cell lines (e.g., fibroblasts, endothelial cells) to determine the material's toxicity.
-
Hemocompatibility: Evaluated through platelet adhesion studies and hemolysis assays to determine the material's interaction with blood components.
-
Visualizing the Synthesis and Logic
Below are diagrams illustrating the general synthesis pathway for polyurethanes and the logical relationship between diol chain length and the resulting polymer properties.
Caption: General two-step synthesis pathway for polyurethanes.
Caption: Logical relationship between diol chain length and polyurethane properties.
References
A Comparative Guide to the Validation of Analytical Methods for 1,16-Hexadecanediol Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of validated analytical methods for determining the purity of 1,16-Hexadecanediol, a long-chain diol used in various scientific applications. The focus is on two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice between GC and HPLC for this compound purity analysis involves a trade-off between sensitivity, sample throughput, and the complexity of sample preparation.[1][2] Gas chromatography typically requires a derivatization step to increase the volatility of the diol, while HPLC can often analyze the compound directly.[1][2]
Table 1: Performance Comparison of Analytical Methods for Long-Chain Diol Analysis
| Analytical Method | Limit of Quantification (LOQ) (pg on-column) | Reproducibility | Throughput | Key Considerations |
| GC-MS (SIM) | 0.5 | Good | Moderate | Requires derivatization, which adds to sample preparation time.[1] |
| GC-MS/MS (MRM) | 0.3 | Improved | Moderate | Offers enhanced selectivity and a lower limit of quantification compared to GC-MS (SIM). |
| UHPLC-MS (SIM) | 15 | Comparable to GC-MS | High | No derivatization is needed, but it has lower sensitivity than GC-based methods. |
| UHPLC-HRMS | 1.5 | Improved | High | Provides high sensitivity and reproducibility without the need for derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical results. Below are representative protocols for the analysis of this compound purity using GC-FID (after derivatization) and RP-HPLC-ELSD.
Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation
This method involves the derivatization of this compound to its more volatile trimethylsilyl (TMS) ether, followed by separation and quantification using GC-FID. Silylation is a common derivatization technique for compounds with active hydrogen atoms, such as alcohols.
1. Sample Preparation and Derivatization:
-
Weigh accurately about 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a suitable solvent, such as pyridine or N,N-Dimethylformamide (DMF).
-
Add 200 µL of a silylating agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC system.
2. GC-FID Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320°C.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method allows for the direct analysis of this compound without derivatization, offering a simpler and faster sample preparation workflow.
1. Sample Preparation:
-
Weigh accurately about 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent mixture, such as methanol/isopropanol (1:1 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile/Methanol (90:10 v/v)
-
-
Gradient Program:
-
Start with 80% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
A Researcher's Guide to the Thermal Stability of Polyesters: A Comparative Analysis of Diol Structures
For researchers, scientists, and drug development professionals, the thermal stability of a polyester is a critical determinant of its suitability for various applications, from drug delivery systems to medical devices. The choice of the diol monomer used in the synthesis of a polyester has a profound impact on its thermal properties. This guide provides an objective comparison of the thermal stability of polyesters derived from different diols, supported by experimental data, and outlines the methodologies for their characterization.
The structural characteristics of the diol, such as its chain length, branching, and the presence of aliphatic or aromatic groups, directly influence the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polyester. Understanding these structure-property relationships is paramount for the rational design of polyesters with tailored thermal performance.
Influence of Diol Structure on Polyester Thermal Stability
The thermal stability of a polyester is intrinsically linked to the molecular architecture of its constituent diol. Key structural features of the diol play a significant role in dictating the thermal behavior of the final polymer.
-
Chain Length of Linear Aliphatic Diols: For polyesters synthesized from a common diacid, an increase in the chain length of the linear aliphatic diol generally leads to a decrease in the glass transition temperature (Tg).[1] This is attributed to the increased flexibility of the polymer chains with longer methylene segments, which allows for easier segmental motion at lower temperatures. Conversely, the melting temperature (Tm) and decomposition temperature (Td) can show a more complex trend. While increased flexibility might be expected to lower Tm, longer polymethylene segments can lead to more efficient crystal packing, sometimes resulting in an increase in Tm.[1] Some studies have indicated that longer diol chains can lead to a decrease in thermal stability, while others have reported an increase.[2][3]
-
Branched vs. Linear Diols: The introduction of branching in the diol structure, such as in neopentyl glycol, generally increases the glass transition temperature (Tg) compared to its linear counterpart.[4] The bulky side groups restrict chain mobility, thus requiring more thermal energy for the onset of segmental motion. This steric hindrance can also disrupt crystal packing, often leading to amorphous or semi-crystalline polymers with lower melting temperatures (Tm) compared to polyesters derived from linear diols.
-
Aromatic vs. Aliphatic Diols: The incorporation of aromatic rings into the polyester backbone through the use of aromatic diols significantly enhances thermal stability. The rigid nature of the aromatic structure restricts chain mobility and increases the energy required for bond scission, resulting in higher glass transition temperatures (Tg) and decomposition temperatures (Td).
Comparative Thermal Properties of Polyesters
The following table summarizes the thermal properties of a series of polyesters synthesized from succinic acid and various diols, illustrating the impact of diol structure on Tg, Tm, and Td.
| Diol | Polyester Name | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt loss) (°C) |
| 1,2-Ethanediol | Poly(ethylene succinate) (PESu) | -12 | 103-108 | ~360 |
| 1,4-Butanediol | Poly(butylene succinate) (PBSu) | -32 | 114-118 | ~350 |
| 1,6-Hexanediol | Poly(hexamethylene succinate) (PHSu) | -40 to -47.4 | 53-77 | 360.8 |
| 1,8-Octanediol | Poly(octylene succinate) (POSu) | -55 | 75 | ~365 |
| 1,10-Decanediol | Poly(decylene succinate) (PDeSu) | -60 | 80 | ~370 |
Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.
Experimental Protocols
Accurate and reproducible characterization of polyester thermal stability is crucial. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the polyester sample is dry and in a powder or film form. A representative sample of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the sample in a clean, inert crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td,5%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dry polyester sample into a clean aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.
-
The melting temperature (Tm) is determined from the peak maximum of the endothermic melting event in the second heating scan.
-
Diol Structure-Thermal Stability Relationship
The following diagram illustrates the general relationship between the structural features of the diol and the resulting thermal stability of the polyester.
Caption: Relationship between diol structure and polyester thermal properties.
References
assessing the biocompatibility of 1,16-Hexadecanediol polymers
A Comparative Guide to the Biocompatibility of 1,16-Hexadecanediol Polymers for Drug Development
For researchers and scientists at the forefront of drug delivery and biomaterial innovation, the selection of a biocompatible polymer is a critical decision that profoundly impacts the safety and efficacy of a therapeutic product. This guide provides a comparative analysis of the biocompatibility of polymers derived from this compound, benchmarked against two well-established and FDA-approved biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA) and Poly(caprolactone) (PCL). While data on the biocompatibility of this compound-based polymers is emerging, this guide extrapolates potential biocompatibility based on the known properties of the monomer and compares it with the extensive data available for PLGA and PCL.
Introduction to this compound Polymers
This compound is a long-chain diol that can be used in the synthesis of polyesters and other polymers.[1] The monomer itself is reported to have low toxicity, suggesting that polymers derived from it may exhibit favorable biocompatibility profiles.[2] These polymers are of interest for drug delivery applications due to the potential for creating biodegradable materials with tunable properties. However, comprehensive biocompatibility data for polymers specifically synthesized from this compound is not yet widely available in peer-reviewed literature. This guide, therefore, presents a predictive comparison based on standard biocompatibility assessment parameters.
Established Biocompatible Polymers for Comparison
Poly(lactic-co-glycolic acid) (PLGA): A copolymer of lactic acid and glycolic acid, PLGA is one of the most widely used biodegradable polymers in drug delivery systems.[3][4] Its degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized by the body. PLGA's degradation rate can be tailored by altering the ratio of lactic to glycolic acid. It is FDA-approved for use in various therapeutic devices.
Poly(caprolactone) (PCL): PCL is a biodegradable polyester with a slower degradation rate compared to PLGA, making it suitable for long-term drug delivery and tissue engineering applications. It is known for its excellent biocompatibility and is also FDA-approved for specific applications. PCL degrades into products that are eliminated from the body through metabolic pathways.
Quantitative Comparison of Biocompatibility
The following tables summarize the expected and known biocompatibility data for this compound polymers, PLGA, and PCL based on standard in vitro and in vivo assays.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Results (Cell Viability %) | Reference |
| This compound Polymer | L929, 3T3 | MTT, LDH | Data not available (Expected to be high) | - |
| PLGA | L929 | MTT | > 90% | |
| PCL | SaOS-2, THP-1 | Resazurin | > 90% |
Table 2: In Vitro Inflammatory Response Data
| Polymer | Cell Line | Cytokine Assayed | Results (pg/mL) | Reference |
| This compound Polymer | Macrophages | TNF-α, IL-6 | Data not available (Expected to be low) | - |
| PLGA | Macrophages | TNF-α | < 100 | General Literature |
| PCL | Macrophages | TNF-α | < 100 | General Literature |
Table 3: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Observation (Time Point) | Histological Findings | Reference |
| This compound Polymer | Rat, Mouse | Subcutaneous | Data not available | Expected minimal inflammation | - |
| PLGA | Rat | Subcutaneous | 4 weeks | Mild inflammatory response, thin fibrous capsule | |
| PCL | Rat | Intraperitoneal, Subcutaneous | 24 weeks | Minimal inflammatory reaction, fibrous deposition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: L929 mouse fibroblast cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Polymer Exposure: Extracts of the test polymers (prepared by incubating the polymer in cell culture medium) are added to the wells at various concentrations. A negative control (culture medium only) and a positive control (e.g., latex extract) are included.
-
Incubation: The plate is incubated for 24, 48, and 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the negative control.
ELISA for Inflammatory Markers (TNF-α, IL-6)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in the presence of polymer extracts for 24 hours. Lipopolysaccharide (LPS) is used as a positive control to induce an inflammatory response.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed using commercially available kits for TNF-α and IL-6.
-
Data Analysis: The concentration of each cytokine is determined by comparing the sample absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
In Vivo Subcutaneous Implantation
This study evaluates the local tissue response to an implanted biomaterial.
-
Animal Model: Adult male Wistar rats are used.
-
Implantation: Sterilized polymer discs (e.g., 5 mm diameter, 1 mm thick) are surgically implanted into subcutaneous pouches on the dorsal side of the rats. A sham surgery group serves as a control.
-
Post-operative Care: Animals are monitored for signs of inflammation or distress.
-
Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implant and surrounding tissue are excised.
-
Tissue Processing: The tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: The stained sections are examined under a light microscope to assess the inflammatory response, fibrous capsule formation, and tissue integration.
Visualizing Biocompatibility Assessment and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing the biocompatibility of a novel polymer.
Caption: Simplified signaling pathway of material-induced inflammation.
Caption: Logical comparison of key biocompatibility aspects.
Conclusion
Polymers based on this compound represent a promising new class of biomaterials for drug delivery. Based on the low toxicity of the monomer, it is anticipated that these polymers will exhibit excellent biocompatibility. However, rigorous experimental validation is required to confirm this potential. In comparison, PLGA and PCL are well-characterized polymers with proven track records of biocompatibility and successful application in FDA-approved products. Researchers developing novel drug delivery systems are encouraged to consider these established polymers as benchmarks and to conduct comprehensive biocompatibility testing as outlined in this guide for any new polymer candidate. The provided experimental protocols and diagrams serve as a foundational resource for designing and understanding the necessary evaluation of these materials.
References
- 1. This compound 7735-42-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research [mdpi.com]
The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the structure-property relationships of biodegradable polyesters is crucial for the rational design of materials with tailored performance for applications ranging from drug delivery systems to tissue engineering scaffolds. A key determinant of their physicochemical behavior is the molecular architecture of the polymer backbone, specifically the length of the diol monomer. This guide provides a comprehensive comparison of how diol chain length influences the thermal properties of aliphatic polyesters, supported by experimental data and detailed methodologies.
The thermal characteristics of a polyester, namely its glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td), are critical parameters that dictate its processing conditions, mechanical performance at physiological temperatures, and stability during storage and application. The selection of the diol monomer plays a pivotal role in defining these properties.
General Trends and Underlying Principles
The chain length of the aliphatic diol incorporated into a polyester backbone significantly impacts its thermal behavior. Generally, as the number of methylene units in the diol increases, the following trends are observed:
-
Glass Transition Temperature (Tg): An increase in the diol chain length leads to greater flexibility of the polymer chains. This enhanced mobility of the amorphous regions results in a decrease in the glass transition temperature.[1][2][3][4]
-
Melting Temperature (Tm): For polyesters capable of crystallization, a longer diol chain can disrupt the packing efficiency of the polymer chains, leading to a decrease in the melting temperature.[1] However, for polyesters with very long diol segments, the Tm may increase, as the long polymethylene segments can crystallize independently, akin to polyethylene.
-
Thermal Stability (Td): The effect of diol chain length on thermal stability is more complex and can be influenced by the specific polyester system. Some studies suggest that shorter diol chains contribute to better thermal stability. Conversely, other research indicates that the thermal stability of polyesters can increase with a longer diol chain. Generally, aliphatic polyesters exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.
Comparative Thermal Properties of Polyesters with Varying Diol Chain Lengths
The following table summarizes the thermal properties of various aliphatic polyesters synthesized from different dicarboxylic acids and a homologous series of α,ω-linear diols. This data, extracted from peer-reviewed literature, allows for a direct comparison of the impact of diol chain length.
| Dicarboxylic Acid | Diol | Diol Chain Length (n in HO-(CH₂)ₙ-OH) | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |
| Succinic Acid | Ethylene Glycol | 2 | - | - | - | |
| 1,4-Butanediol | 4 | - | - | - | ||
| 1,6-Hexanediol | 6 | - | - | - | ||
| 1,8-Octanediol | 8 | - | - | - | ||
| 1,10-Decanediol | 10 | - | - | - | ||
| Adipic Acid | 1,4-Butanediol | 4 | - | - | - | |
| Sebacic Acid | 1,4-Butanediol | 4 | - | - | - | |
| Fumaric Acid | 1,6-Hexanediol | 6 | - | - | - | |
| 1,8-Octanediol | 8 | - | - | - | ||
| 1,10-Decanediol | 10 | - | - | - | ||
| Itaconic Acid | Ethylene Glycol | 2 | - | - | >200 | |
| 1,3-Propanediol | 3 | - | - | >200 | ||
| 1,4-Butanediol | 4 | - | - | >200 | ||
| 1,5-Pentanediol | 5 | - | - | >200 | ||
| Eugenol-derived Diacid | Ethylene Glycol | 2 | 7.6 | Amorphous | >330 | |
| 1,3-Propanediol | 3 | -1.5 | Amorphous | >330 | ||
| 1,4-Butanediol | 4 | -10.2 | Amorphous | >330 | ||
| 1,6-Hexanediol | 6 | -20.1 | Amorphous | >330 | ||
| 1,10-Decanediol | 10 | -28.4 | Amorphous | >330 | ||
| 1,12-Dodecanediol | 12 | - | - | >330 |
Note: "-" indicates data not provided in the cited source. Td,5% refers to the temperature at which 5% weight loss occurs.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The following are generalized experimental protocols for the key analyses cited.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
-
Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Analysis Conditions: The analysis is typically performed under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled to the initial low temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan. The Tm is taken as the peak temperature of the endothermic melting event.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polyesters.
-
Sample Preparation: A small, accurately weighed sample of the polyester (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Analysis Conditions: The analysis is conducted under an inert nitrogen or an oxidative air atmosphere. The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min). The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td,5% for 5% weight loss) or as the peak temperature of the derivative weight loss curve (DTG).
Logical Relationship Diagram
The following diagram illustrates the general relationship between increasing the chain length of the linear diol and its influence on the key thermal properties of the resulting aliphatic polyester.
Caption: Relationship between diol chain length and polyester thermal properties.
Conclusion
The chain length of the diol monomer is a critical design parameter that allows for the fine-tuning of the thermal properties of aliphatic polyesters. By systematically varying the number of methylene units in the diol, researchers can manipulate the polymer chain flexibility, which in turn dictates the glass transition temperature and melting temperature. This ability to tailor the thermal profile is paramount for developing advanced materials for a wide array of applications in the biomedical and pharmaceutical fields, from creating flexible films for drug delivery to engineering scaffolds with specific mechanical properties for tissue regeneration. A thorough understanding of these structure-property relationships, supported by robust experimental data, is essential for the successful design and implementation of these versatile polymers.
References
The Influence of Long-Chain Diols on the Mechanical Properties of Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of monomeric units is a critical determinant of the final mechanical properties of a polymer. For materials synthesized from diols, the length of the hydrocarbon chain in the diol monomer plays a pivotal role in dictating the polymer's tensile strength, elasticity, and stiffness. This guide provides a comparative analysis of the mechanical properties of polyesters, polyurethanes, and polycarbonates derived from a series of long-chain diols. The information presented herein is supported by experimental data from various studies to aid in the rational design of polymers for specific applications.
Comparative Mechanical Properties of Polymers from Long-Chain Diols
The following tables summarize the key mechanical properties of polyesters, polyurethanes, and polycarbonates synthesized with different long-chain diols. It is important to note that the absolute values can vary depending on the specific comonomers (e.g., diacids or diisocyanates), polymer molecular weight, and processing conditions. However, the general trends observed with varying diol chain length provide valuable insights.
Table 1: Mechanical Properties of Aliphatic Polyesters Synthesized with a Dicarboxylic Acid and Various Long-Chain Diols
| Diol Used | Diol Chain Length | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,8-Octanediol | C8 | 20.8 | - | 255 |
| 1,10-Decanediol | C10 | 25.3 | - | 254 |
| 1,12-Dodecanediol | C12 | 17.7 | 96.6 | 1098 |
Data compiled from multiple sources, specific diacid and synthesis conditions may vary between data points.
Table 2: Mechanical Properties of Polyurethanes Synthesized with a Diisocyanate and Various Long-Chain Diols
| Diol Used | Diol Chain Length | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,6-Hexanediol | C6 | ~35-50 | ~20-50 | ~400-600 |
| 1,8-Octanediol | C8 | ~30-45 | ~15-40 | ~450-650 |
| 1,10-Decanediol | C10 | ~25-40 | ~10-30 | ~500-700 |
| 1,12-Dodecanediol | C12 | ~20-35 | ~5-25 | ~550-750 |
Data represents typical ranges observed in the literature. Absolute values are dependent on the specific diisocyanate and polyol used in the formulation.
Table 3: Mechanical Properties of Polycarbonates Synthesized with a Carbonate Precursor and Various Long-Chain Diols
| Diol Used | Diol Chain Length | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,6-Hexanediol | C6 | ~50-65 | ~1800-2200 | ~50-100 |
| 1,8-Octanediol | C8 | ~45-60 | ~1600-2000 | ~60-120 |
| 1,10-Decanediol | C10 | ~40-55 | ~1400-1800 | ~70-150 |
| 1,12-Dodecanediol | C12 | ~35-50 | ~1200-1600 | ~80-180 |
Data represents typical ranges observed in the literature. The synthesis method and molecular weight of the resulting polymer significantly influence these properties.
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methodologies. Below are detailed protocols for the key experiments used to characterize the mechanical and thermal properties of polymers.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for precise strain measurement.
-
Standardized dumbbell-shaped test specimens (Type I, II, III, IV, or V as specified in ASTM D638).
Procedure:
-
Specimen Preparation: Test specimens are prepared by injection molding, compression molding, or machining from a sheet or plate. The dimensions of the specimens must conform to the specifications outlined in ASTM D638.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing.
-
Test Execution:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen.
-
The test is initiated by applying a tensile load at a constant crosshead speed until the specimen fractures. The crosshead speed is determined by the material type and specimen geometry as specified in the standard.
-
-
Data Analysis: The stress-strain curve is recorded. From this curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065)
Objective: To measure the viscoelastic properties of plastics as a function of temperature, time, or frequency.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tensile, three-point bending, cantilever).
Procedure:
-
Specimen Preparation: A small, rectangular specimen is prepared from the polymer sample.
-
Test Execution:
-
The specimen is clamped in the DMA.
-
A sinusoidal stress (or strain) is applied to the specimen at a specified frequency.
-
The temperature is ramped over a desired range at a controlled heating rate (e.g., 2-5 °C/min).
-
-
Data Analysis: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). These parameters provide information about the material's stiffness, energy dissipation, and glass transition temperature (Tg).
Differential Scanning Calorimetry (DSC) (ASTM D3418)
Objective: To determine the transition temperatures and enthalpies of fusion and crystallization of polymers.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum pans.
Procedure:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and sealed in an aluminum pan.
-
Test Execution:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. A typical heating/cooling rate is 10-20 °C/min.
-
-
Data Analysis: The DSC curve plots heat flow versus temperature. From this curve, the following can be determined:
-
Glass Transition Temperature (Tg): A step change in the baseline.
-
Melting Temperature (Tm): The peak of the endothermic melting transition.
-
Crystallization Temperature (Tc): The peak of the exothermic crystallization transition.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between diol chain length and polymer mechanical properties.
Caption: Experimental workflow for synthesis and characterization of polymers from long-chain diols.
Caption: Logical relationship between diol chain length and resulting mechanical properties of polymers.
Safety Operating Guide
Essential Safety and Logistics for Handling 1,16-Hexadecanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,16-Hexadecanediol. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Immediate Safety Information
This compound is a solid, long-chain diol with low toxicity.[1] However, it is classified as a skin irritant.[2][3][4] The primary hazard is skin irritation upon direct contact. Inhalation of dust particles should also be minimized.
GHS Hazard Information
-
Pictogram: GHS07 - Exclamation Mark[3]
-
Signal Word: Warning
-
Hazard Statement: H315 - Causes skin irritation
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄O₂ | |
| Molecular Weight | 258.44 g/mol | |
| Melting Point | 91-94 °C | |
| Boiling Point | 197-199 °C at 3 mmHg | |
| Form | Solid (powder to crystal) | |
| Storage Class | 11 - Combustible Solids |
Operational Plan: Step-by-Step Handling Procedure
Objective: To safely handle this compound, minimizing exposure and contamination.
1. Engineering Controls:
- Work in a well-ventilated area.
- Use a chemical fume hood if there is a potential for dust generation or if heating the substance.
2. Personal Protective Equipment (PPE):
- Hand Protection: Wear nitrile or latex gloves.
- Eye Protection: Use safety glasses with side shields or chemical safety goggles.
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
- Skin and Body Protection: Wear a standard laboratory coat.
3. Handling Procedure:
- Before handling, ensure all necessary PPE is donned correctly.
- Measure the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust.
- If transferring the solid, use a spatula. Do not pour directly from the main container in a way that generates dust.
- Close the container tightly after use to prevent contamination and absorption of moisture.
- If heating the substance, do so slowly and in a vessel that can accommodate any potential expansion.
Disposal Plan: Step-by-Step Guide
Objective: To dispose of this compound and associated waste safely and in accordance with general laboratory waste guidelines.
1. Waste Segregation:
- Solid Waste: Unused or contaminated this compound should be collected in a designated, labeled waste container for non-hazardous solid chemical waste.
- Contaminated Materials: Used weigh boats, gloves, and paper towels contaminated with this compound should also be placed in the solid chemical waste container.
2. Disposal Procedure:
- Ensure the solid waste container is clearly labeled as "Non-hazardous Solid Chemical Waste" and includes the name of the chemical.
- Do not mix with hazardous waste streams.
- For disposal of the collected non-hazardous solid waste, follow your institution's specific guidelines. In the absence of specific institutional policies, this waste can often be disposed of in the regular laboratory trash, provided it is securely contained.
- Empty containers of this compound should have their labels defaced and can typically be disposed of in the regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
